Simufilam
Description
oral small molecule drug candidate that binds and reverses an altered conformation of the scaffolding protein filamin A found in Alzheimer’s disease brain
Properties
IUPAC Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQPTZYKCAULBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224591-33-6 | |
| Record name | Simufilam [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224591336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIMUFILAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV440YIO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Simufilam's Alteration of Filamin A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simufilam (formerly PTI-125) is an investigational small molecule drug candidate for Alzheimer's disease (AD) that targets the scaffolding protein Filamin A (FLNA). In the context of AD, FLNA adopts an altered conformation, enabling aberrant and toxic signaling pathways. This compound is designed to bind to this altered form of FLNA, restoring its native conformation and function. This action disrupts the linkage between FLNA and the α7 nicotinic acetylcholine receptor (α7nAChR), thereby inhibiting the toxic signaling cascade initiated by soluble amyloid-beta (Aβ42) that leads to tau hyperphosphorylation and neuroinflammation. This technical guide provides an in-depth overview of this compound's mechanism of action on Filamin A, including quantitative data on its binding and efficacy, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction: The Role of Altered Filamin A in Alzheimer's Disease
Filamin A is a large, 280-kDa intracellular scaffolding protein that plays a crucial role in cross-linking actin filaments to regulate cell structure and motility and is highly expressed in the brain.[1][2] In Alzheimer's disease, FLNA undergoes a conformational change, leading to a proteopathy.[1] This altered conformation of FLNA facilitates aberrant interactions with several receptors, most notably the α7 nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4).[3][4]
The linkage of altered FLNA to α7nAChR is a critical step in the neurotoxic signaling of soluble Aβ42.[1] This aberrant association enables Aβ42 to bind to α7nAChR with high affinity, leading to the hyperphosphorylation of tau protein, a hallmark of AD.[3][5] Furthermore, the interaction of altered FLNA with TLR4 contributes to persistent neuroinflammation by enabling Aβ-induced activation of this receptor and the subsequent release of inflammatory cytokines.[2]
This compound's Core Mechanism of Action
This compound is a small molecule that selectively binds to the altered conformation of FLNA.[3] This binding restores the native conformation of FLNA, thereby disrupting its aberrant interactions with α7nAChR and TLR4.[3][6] By reversing the FLNA proteopathy, this compound effectively blocks the downstream toxic signaling pathways initiated by Aβ42.[7]
The primary consequences of this compound's action on Filamin A are:
-
Disruption of the FLNA-α7nAChR Linkage: By restoring the normal conformation of FLNA, this compound prevents its association with α7nAChR. This, in turn, significantly reduces the binding of Aβ42 to the receptor.[5][8]
-
Inhibition of Tau Hyperphosphorylation: By blocking the Aβ42-α7nAChR signaling pathway, this compound reduces the hyperphosphorylation of tau protein.[6]
-
Suppression of Neuroinflammation: this compound's action also disrupts the interaction between altered FLNA and TLR4, as well as other inflammatory receptors like TLR2, CXCR4, CCR5, and CD4, leading to a reduction in the release of inflammatory cytokines.[5]
Quantitative Data
The following tables summarize the key quantitative data related to this compound's interaction with Filamin A and its downstream effects.
| Parameter | Value | Tissue/Cell Type | Reference |
| Binding Affinity of this compound to FLNA | |||
| Altered FLNA (AD postmortem tissue) | Femtomolar (fM) | Alzheimer's postmortem tissue | [9] |
| Native FLNA (control postmortem tissue) | Picomolar (pM) | Control post-mortem tissue | [9] |
| Efficacy of this compound | |||
| IC50 for reducing Aβ42 binding to α7nAChR | 10 picomolar (pM) | HEK293T cells (TR-FRET assay) | [5][10] |
| Concentration for efficacy in postmortem AD hippocampal slices | Starting at 1 picomolar (pM) | Postmortem AD hippocampal slices | [3] |
Table 1: Binding Affinity and Efficacy of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for a co-immunoprecipitation experiment to study the FLNA-α7nAChR interaction.
Caption: this compound's mechanism of action on the altered Filamin A signaling pathway.
Caption: A generalized workflow for co-immunoprecipitation of Filamin A.
Experimental Protocols
This section provides a generalized methodology for key experiments used to elucidate this compound's mechanism of action. These protocols are synthesized from standard laboratory procedures and should be adapted and optimized for specific experimental conditions.
Co-Immunoprecipitation (Co-IP) for FLNA and α7nAChR Interaction
Objective: To determine the physical interaction between Filamin A and the α7 nicotinic acetylcholine receptor in cell lysates or brain tissue homogenates.
Materials:
-
Cell or tissue lysate containing the proteins of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against Filamin A for immunoprecipitation.
-
Primary antibody against α7nAChR for Western blot detection.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Standard Western blotting reagents and equipment.
Protocol:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-Filamin A antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form immune complexes.
-
Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against α7nAChR.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Aβ42 Binding to α7nAChR
Objective: To quantify the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound on this interaction.
Materials:
-
HEK293T cells expressing SNAP-tagged α7nAChR.
-
Fluorescently labeled Aβ42 (e.g., Aβ42-FAM) as the acceptor.
-
A long-lifetime fluorescent donor label for the SNAP-tagged α7nAChR (e.g., a terbium cryptate).
-
This compound at various concentrations.
-
Assay buffer.
-
TR-FRET compatible microplate reader.
Protocol:
-
Cell Preparation:
-
Plate HEK293T cells expressing SNAP-α7nAChR in a suitable microplate.
-
-
Labeling:
-
Label the SNAP-tagged α7nAChR with the terbium cryptate donor according to the manufacturer's instructions.
-
Wash the cells to remove excess label.
-
-
Assay Setup:
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of fluorescently labeled Aβ42-FAM (acceptor) to the wells.
-
Incubate the plate for a specified time to allow for binding to reach equilibrium.
-
-
TR-FRET Measurement:
-
Measure the fluorescence at two wavelengths: the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 520 nm for FAM) after a time delay following excitation.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Aβ42 binding to α7nAChR.
-
Conclusion
This compound presents a novel therapeutic approach for Alzheimer's disease by targeting an altered conformation of the scaffolding protein Filamin A. Its mechanism of action, centered on restoring the native conformation of FLNA, effectively disrupts the toxic signaling cascades initiated by Aβ42 through the α7 nicotinic acetylcholine receptor and mitigates neuroinflammation mediated by TLR4 and other inflammatory receptors. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals engaged in the study of Alzheimer's disease and related neurodegenerative disorders. Further investigation into the precise molecular interactions and downstream consequences of this compound's action will continue to be a critical area of research.
References
- 1. LANCE Protein-Protein Interaction Assays | Revvity [revvity.com]
- 2. Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filamin Interacts with Epithelial Sodium Channel and Inhibits Its Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Time-Resolved Fluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation assay. [bio-protocol.org]
- 10. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Simufilam's Engagement with the Alpha-7 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simufilam (formerly PTI-125) is an investigatory small molecule drug candidate under development for the treatment of Alzheimer's disease (AD). Its primary mechanism of action does not involve the direct clearance of amyloid-beta (Aβ) plaques. Instead, this compound targets the altered conformation of Filamin A (FLNA), a scaffolding protein, thereby modulating the function of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This technical guide provides an in-depth analysis of this compound's effect on α7nAChR, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction: The Role of α7nAChR in Alzheimer's Disease
The α7nAChR is a crucial ligand-gated ion channel expressed in brain regions vital for cognitive functions, such as the cerebral cortex and hippocampus.[1] In the context of Alzheimer's disease, the interaction between soluble amyloid-beta 1-42 (Aβ42) and α7nAChR is a key pathological event.[2][3] This interaction is believed to mediate some of the detrimental effects of Aβ in the brain.[2][3] Under normal physiological conditions, the engagement of Aβ with α7nAChR may support neurotransmission and synaptic plasticity.[3] However, in the pathological state of AD, elevated levels of Aβ lead to aberrant signaling through this receptor, contributing to the disease's progression.[3]
This compound's Mechanism of Action
This compound's therapeutic strategy is centered on its ability to bind to an altered form of the scaffolding protein Filamin A (FLNA) that is prevalent in Alzheimer's disease.[4] This altered FLNA aberrantly links to α7nAChR, facilitating the toxic signaling cascade initiated by Aβ42.[4][5] By binding to this altered FLNA, this compound restores its normal conformation and function.[6][7] This restorative action disrupts the harmful FLNA-α7nAChR linkage.[4][8]
The key consequences of this disruption are:
-
Reduced Aβ42 Binding: this compound significantly diminishes the binding affinity of Aβ42 for the α7nAChR.[8][9] This action effectively "lifts off" the Aβ42 from the receptor, mitigating its toxic influence.[8]
-
Inhibition of Tau Hyperphosphorylation: The aberrant signaling of Aβ42 through the α7nAChR is a known trigger for the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. By interrupting this signaling, this compound prevents downstream tau hyperphosphorylation.[4][8]
-
Suppression of Neuroinflammation: Altered FLNA also forms aberrant linkages with other inflammatory receptors, such as Toll-like receptor 4 (TLR4). This compound's action in restoring FLNA's normal conformation also disrupts these linkages, thereby reducing neuroinflammation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Source |
| IC50 for reduction of Aβ42 binding to α7nAChR | 10 picomolar | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4] |
Table 2: Biomarker Changes in Cerebrospinal Fluid (CSF) of Alzheimer's Patients (Phase 2a Open-Label Study, 28 days)
| Biomarker | Mean Change from Baseline | p-value |
| Total Tau (t-tau) | -20% | <0.001 |
| Phosphorylated Tau (p-tau181) | -34% | <0.0001 |
| Neurofilament Light Chain (NfL) | -22% | <0.0001 |
| Neurogranin | -32% | <0.0001 |
| YKL-40 | -9% | <0.0001 |
| Interleukin-6 (IL-6) | -14% | <0.0001 |
| Interleukin-1β (IL-1β) | -11% | <0.0001 |
| Tumor Necrosis Factor α (TNFα) | -5% | =0.001 |
| Source:[6] |
Table 3: Biomarker Changes in Cerebrospinal Fluid (CSF) of Alzheimer's Patients (Open-Label Study, 6 months)
| Biomarker | Mean Change from Baseline | p-value |
| Total Tau (t-tau) | -38% | <0.00001 |
| Phosphorylated Tau (p-tau181) | -18% | <0.00001 |
| Neurogranin | -72% | <0.00001 |
| Neurofilament Light Chain (NfL) | -55% | <0.00001 |
| sTREM2 | -65% | <0.00001 |
| YKL-40 | -44% | <0.00001 |
| Source:[10] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to quantitatively measure the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound.[4][11][12][13][14]
-
Objective: To determine the IC50 value of this compound in reducing Aβ42 binding to α7nAChR.
-
Methodology:
-
Cells expressing α7nAChR are utilized.
-
A fluorescently labeled Aβ42 peptide (donor fluorophore) and a labeled antibody targeting the receptor (acceptor fluorophore) are introduced.
-
When Aβ42 binds to the receptor, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor.
-
The TR-FRET signal is measured, which is proportional to the amount of Aβ42 bound to the receptor.
-
The assay is performed in the presence of varying concentrations of this compound to determine its ability to inhibit the binding.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the Aβ42 binding.
-
Co-immunoprecipitation and Immunoblotting
This technique is used to assess the association between FLNA and α7nAChR in biological samples.[5]
-
Objective: To determine the effect of this compound on the linkage between FLNA and α7nAChR.
-
Methodology:
-
Lymphocytes or brain tissue homogenates are lysed to extract proteins.
-
An antibody specific to FLNA is added to the lysate and incubated to allow the antibody to bind to FLNA and any proteins associated with it (i.e., α7nAChR).
-
Protein A/G beads are added to precipitate the antibody-protein complexes.
-
The immunoprecipitated complexes are washed to remove non-specifically bound proteins.
-
The precipitated proteins are then separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (immunoblotting).
-
The membrane is probed with an antibody specific to α7nAChR to detect its presence in the immunoprecipitated FLNA complex.
-
The intensity of the band corresponding to α7nAChR is quantified to assess the level of association with FLNA.
-
Signaling Pathways and Experimental Workflow Visualizations
Pathological Signaling Pathway in Alzheimer's Disease
References
- 1. alpha-7-nicotinic-acetylcholine-receptor-and-its-effects-on-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTI-125 Reduces Biomarkers of Alzheimer's Disease in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cassava Sciences Announces Positive Biomarker Data with this compound in Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]
- 11. Science publication that confirms mechanism of action of this compound, a novel drug candidate for Alzheimer’s Disease - Medthority [medthority.com]
- 12. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]
- 13. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Nasdaq [nasdaq.com]
- 14. streetinsider.com [streetinsider.com]
A Technical Guide to the Preclinical Investigation of Simufilam's Effect on Tau Phosphorylation
Executive Summary: Simufilam (formerly PTI-125) is a small molecule drug candidate that was investigated for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action centered on binding to an altered conformation of the scaffolding protein Filamin A (FLNA). This binding was hypothesized to restore FLNA's normal function, thereby disrupting a pathogenic cascade initiated by soluble amyloid-beta (Aβ42) that leads to tau hyperphosphorylation and neuroinflammation. Preclinical studies in various models demonstrated this compound's ability to reduce tau phosphorylation and associated pathologies. However, despite promising early-phase biomarker data, the Phase 3 clinical trials for this compound failed to demonstrate clinical efficacy, leading to the discontinuation of its development for Alzheimer's disease in 2024.[1][2] This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's effect on tau phosphorylation.
The Core Mechanism of Action: Targeting Altered Filamin A
This compound's primary molecular target is an altered conformation of Filamin A (FLNA), a large intracellular scaffolding protein crucial for regulating the actin cytoskeleton and interacting with over 90 other proteins.[3] In the context of Alzheimer's disease, FLNA is believed to adopt an altered shape that facilitates toxic signaling.[3]
The central hypothesis is that this altered FLNA aberrantly links to the α7 nicotinic acetylcholine receptor (α7nAChR). This linkage is critical for stabilizing the high-affinity binding of soluble Aβ42 to the α7nAChR, which in turn triggers downstream signaling that results in the hyperphosphorylation of tau protein.[3][4] this compound was designed to bind to the altered FLNA with high affinity, restoring its native conformation and disrupting its linkage to the α7nAChR, thereby blocking Aβ42's toxic signaling cascade.[3][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cassava ends this compound Alzheimer’s programme after second Phase III failure [clinicaltrialsarena.com]
- 3. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Simufilam's Role in Mitigating Amyloid Beta Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the molecular mechanisms by which simufilam (PTI-125) mitigates amyloid beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease (AD). This compound is a small molecule drug candidate that uniquely targets the scaffolding protein Filamin A (FLNA), restoring its native conformation and thereby disrupting the toxic signaling cascade initiated by Aβ. This document details the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for pivotal assays, and visualizes the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Restoring Filamin A Conformation
In the pathophysiology of Alzheimer's disease, soluble amyloid beta 1-42 (Aβ42) binds to the alpha-7 nicotinic acetylcholine receptor (α7nAChR) on neuronal surfaces. This binding is stabilized by an aberrant, altered conformation of the scaffolding protein Filamin A (FLNA).[1][2] This pathological conformation of FLNA facilitates a high-affinity binding of Aβ42 to α7nAChR, initiating a downstream signaling cascade that leads to tau hyperphosphorylation, synaptic dysfunction, and neuroinflammation.[1][3]
This compound's primary mechanism of action is to bind to this altered form of FLNA.[4][5] This binding restores FLNA to its native, functional conformation.[6] The restoration of FLNA's proper shape disrupts its aberrant linkage to α7nAChR, which in turn significantly reduces the binding affinity of Aβ42 for the receptor.[1][3] By preventing this initial toxic interaction, this compound effectively blocks the downstream pathological signaling.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in mitigating Aβ toxicity and downstream pathology has been quantified in various studies. The following tables summarize key findings.
| Parameter | Value | Assay/Study Details | Reference |
| IC50 for Aβ42 Binding Inhibition | 10 picomolar | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the inhibition of Aβ42 binding to α7nAChR in HEK293T cells. | [2][4] |
| Binding Affinity to Altered FLNA | Femtomolar range | In postmortem Alzheimer's disease brain tissue. | [5] |
| Binding Affinity to Native FLNA | Picomolar range | In control post-mortem brain tissue. | [5] |
| Biomarker | Percent Change | Study Details | Reference |
| Cerebrospinal Fluid (CSF) Total Tau (t-tau) | -38% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |
| CSF Phosphorylated Tau (p-tau181) | -18% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |
| CSF Neurogranin | -72% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |
| CSF Neurofilament Light Chain (NfL) | -55% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |
| CSF Soluble TREM2 (sTREM2) | -65% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |
| CSF YKL-40 | -44% | Open-label study in mild-to-moderate AD patients after 6 months of treatment. | [7] |
| FLNA Phosphorylation (S2152) | -28% | In human pituitary tumor cells after 10 minutes of this compound treatment. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aβ Toxicity and this compound's Intervention
The following diagram illustrates the proposed signaling pathway of amyloid beta toxicity and the point of intervention for this compound. In the Alzheimer's disease state, an altered FLNA conformation facilitates the toxic interaction between Aβ42 and α7nAChR, leading to tau hyperphosphorylation. This compound binds to the altered FLNA, restoring its normal conformation and disrupting this toxic cascade.
References
- 1. New Research Shows this compound Suppresses Overactive mTOR | Cassava Sciences, Inc. [cassavasciences.com]
- 2. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer's disease patient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Delineating Astrocytic Cytokine Responses in a Human Stem Cell Model of Neural Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Data by Academic Researchers Highlights Biological Activity of this compound on Filamin A | Cassava Sciences, Inc. [cassavasciences.com]
Simufilam's Impact on Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Simufilam (formerly PTI-125) and its impact on neuroinflammation, a critical component of Alzheimer's disease (AD) pathology. This compound is an investigational small molecule drug that targets an altered conformation of the scaffolding protein Filamin A (FLNA), aiming to restore its normal function and disrupt downstream pathological signaling.
Core Mechanism of Action: Targeting Altered Filamin A
In the context of Alzheimer's disease, the scaffolding protein Filamin A (FLNA) can adopt an altered conformation.[1] This altered FLNA plays a pivotal role in mediating the toxic effects of soluble amyloid-beta 42 (Aβ42). This compound is designed to bind to this altered form of FLNA, restoring its native shape and function.[2][3] This restorative action disrupts the aberrant protein-protein interactions that drive neuroinflammation and neurodegeneration.
The primary pathogenic consequence of altered FLNA is its aberrant linkage to two key receptors:
-
α7 nicotinic acetylcholine receptor (α7nAChR): The binding of altered FLNA to α7nAChR facilitates the high-affinity binding of Aβ42 to this receptor.[1] This interaction triggers a signaling cascade that leads to the hyperphosphorylation of tau protein, a hallmark of AD.[4]
-
Toll-like receptor 4 (TLR4): Altered FLNA also links to TLR4, a key receptor in the innate immune system.[1] This linkage enables the persistent activation of TLR4 by Aβ42, leading to the chronic release of pro-inflammatory cytokines and sustained neuroinflammation.[1][3]
By binding to altered FLNA and restoring its normal conformation, this compound is proposed to disrupt these aberrant linkages, thereby blocking both the tau pathology and the neuroinflammatory pathways initiated by Aβ42.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for assessing its impact on neuroinflammation.
Caption: this compound's proposed mechanism of action in Alzheimer's disease.
Caption: A generalized workflow for clinical trials assessing this compound.
Quantitative Data from Clinical Studies
This compound has been evaluated in several clinical trials, with key biomarker data summarized below. The data consistently show reductions in biomarkers of neuroinflammation and neurodegeneration in patients treated with this compound.
Table 1: Phase 2a Open-Label Study (NCT04388254) - 6-Month Biomarker Changes in CSF (N=25) [5][6]
| Biomarker Category | Biomarker | Mean Decrease from Baseline (%) | p-value |
| Neuroinflammation | sTREM2 | 65% | <0.00001 |
| YKL-40 | 44% | <0.00001 | |
| Neurodegeneration | Neurogranin | 72% | <0.00001 |
| Neurofilament Light Chain (NfL) | 55% | <0.00001 | |
| AD Pathology | Total Tau (t-tau) | 38% | <0.00001 |
| Phosphorylated Tau (p-tau181) | 18% | <0.00001 |
Table 2: Phase 2b Placebo-Controlled Study (NCT04079803) - 28-Day Biomarker Changes in CSF [7]
| Biomarker | This compound 50 mg | This compound 100 mg |
| Mean Decrease from Baseline (%) | Mean Decrease from Baseline (%) | |
| Neuroinflammation | ||
| YKL-40 | Significant Reduction | Significant Reduction |
| IL-6 | Significant Reduction | Significant Reduction |
| sTREM2 | Significant Reduction | Significant Reduction |
| HMGB1 | Significant Reduction | Significant Reduction |
| Neurodegeneration | ||
| Neurogranin | 36% (p<0.01) | 43% (p<0.01) |
| Neurofilament Light Chain (NfL) | 28% (p<0.05) | - |
| AD Pathology | ||
| Total Tau (t-tau) | Significant Reduction | Significant Reduction |
| Phosphorylated Tau (p-tau181) | 8% (p<0.01) | 11% (p<0.01) |
Table 3: Phase 2a Open-Label Study - Additional Inflammatory Biomarker Changes in CSF (28 Days) [8]
| Biomarker | Mean Decrease from Baseline (%) | p-value |
| IL-6 | 14% | <0.0001 |
| IL-1β | 11% | <0.0001 |
| TNFα | 5% | =0.001 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies used to investigate this compound's mechanism of action.
Co-immunoprecipitation for FLNA-Receptor Interactions
This protocol is used to assess the binding of FLNA to α7nAChR and TLR4.
-
Sample Preparation: Synaptosomes are prepared from postmortem human brain tissue or animal models.[9]
-
Lysis: Samples are solubilized in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The lysate is incubated with an antibody specific for FLNA (e.g., anti-FLNA, SC-7565) overnight at 4°C.[9] Protein A/G agarose beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of α7nAChR or TLR4 is detected by Western blotting using specific antibodies against these receptors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound.[10][11][12]
-
Cell Culture and Transfection: HEK293T cells are transfected to express SNAP-tagged α7nAChR and the chaperone protein NACHO.[12]
-
Labeling: The SNAP-α7nAChR is labeled with an acceptor fluorophore. Aβ42 is labeled with a donor fluorophore (e.g., FAM).
-
Incubation: The labeled cells are incubated with varying concentrations of this compound or unlabeled Aβ42 (as a competitor).
-
Measurement: TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of Aβ42 binding to α7nAChR.
Astrocyte Culture and Cytokine Release Assay
This protocol assesses the effect of this compound on Aβ42-induced inflammatory cytokine release from astrocytes.
-
Astrocyte Culture: Primary murine astrocytes are isolated and cultured.[13]
-
Stimulation: Astrocytes are pre-treated with this compound for a specified duration, followed by stimulation with Aβ42 or other inflammatory agents (e.g., LPS).[13]
-
Supernatant Collection: The cell culture supernatant is collected after the stimulation period.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[14][15]
Assessment of FLNA Conformation
Changes in FLNA conformation are assessed by isoelectric focusing (IEF).
-
Sample Preparation: Protein lysates from treated and untreated cells or tissues are prepared.
-
Isoelectric Focusing: The lysates are subjected to IEF, which separates proteins based on their isoelectric point (pI).
-
Western Blotting: The separated proteins are then analyzed by Western blotting using an anti-FLNA antibody. A shift in the pI of FLNA indicates a conformational change.[16]
Conclusion
The available data suggest that this compound mitigates neuroinflammation in Alzheimer's disease by targeting and restoring the normal conformation of altered Filamin A. This action disrupts the aberrant interactions of FLNA with α7nAChR and TLR4, thereby inhibiting downstream tau hyperphosphorylation and the release of pro-inflammatory cytokines. Clinical studies have provided quantitative evidence of reduced biomarkers of neuroinflammation and neurodegeneration in patients treated with this compound. Further research and ongoing Phase 3 trials will be critical in fully elucidating the therapeutic potential of this novel approach to treating Alzheimer's disease.
References
- 1. aging-news.net [aging-news.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. PTI-125 Reduces Biomarkers of Alzheimer's Disease in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cassava Sciences Announces Positive Top-Line Clinical Results in Phase 2 Study Evaluating this compound in Alzheimer’s Disease - BioSpace [biospace.com]
- 6. Cassava Sciences Announces Positive Biomarker Data with this compound in Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]
- 7. Cassava Sciences Announces Final Results of a Phase 2b [globenewswire.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA methodology to quantify astrocyte production of cytokines/chemokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exposure to Inflammatory Cytokines IL-1β and TNFα Induces Compromise and Death of Astrocytes; Implications for Chronic Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comment on Wang et al. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease. Int. J. Mol. Sci. 2023, 24, 13927 - PMC [pmc.ncbi.nlm.nih.gov]
Simufilam and Its Influence on Synaptic Plasticity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Development of Simufilam was discontinued in November 2024 after it failed to show clinical benefit during Phase III clinical trials.[1] This document serves as a technical summary of the scientific rationale and preclinical/early clinical data investigated prior to its discontinuation.
Executive Summary
This compound (formerly PTI-125) is a small molecule that was investigated for the treatment of Alzheimer's disease (AD).[2][3] Its proposed mechanism of action centered on the restoration of the normal conformation and function of an altered form of Filamin A (FLNA), a key scaffolding protein.[2][3] In the context of AD, an altered conformation of FLNA was shown to facilitate toxic signaling cascades initiated by amyloid-beta (Aβ), leading to tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction. Preclinical and early clinical data suggested that by binding to altered FLNA, this compound could disrupt these pathological interactions, thereby showing potential for improving synaptic plasticity and mitigating neurodegeneration.[4][5][6] This whitepaper provides an in-depth technical guide on the core scientific concepts underlying this compound's proposed mechanism and its influence on synaptic plasticity, supported by available quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action: Targeting Altered Filamin A
Filamin A is a ubiquitous scaffolding protein that plays a crucial role in maintaining cell structure and mediating a wide range of signaling pathways through its interaction with over 90 different proteins.[4] In the Alzheimer's brain, FLNA is believed to adopt an altered conformation.[1] This altered FLNA aberrantly interacts with various receptors, contributing to the progression of AD pathology.
This compound was designed to selectively bind to this altered form of FLNA, restoring its native conformation.[1][2] This proposed action was suggested to have several downstream effects beneficial for synaptic plasticity:
-
Disruption of the Aβ42-α7nAChR-FLNA Complex: Altered FLNA facilitates the high-affinity binding of soluble Aβ42 to the α7 nicotinic acetylcholine receptor (α7nAChR). This interaction is a key step in initiating a signaling cascade that leads to the hyperphosphorylation of tau, a hallmark of AD.[4][7] this compound, by restoring the normal conformation of FLNA, was shown to disrupt this linkage, thereby reducing Aβ42 binding to α7nAChR and subsequent tau pathology.[2][4][7]
-
Inhibition of Neuroinflammation: Altered FLNA also aberrantly links to Toll-like receptor 4 (TLR4), a key mediator of the innate immune response.[2][4] The binding of Aβ42 to the TLR4 co-receptor CD14, facilitated by the FLNA-TLR4 linkage, triggers a persistent inflammatory response characterized by the release of pro-inflammatory cytokines.[4] this compound's proposed ability to disrupt the FLNA-TLR4 interaction was suggested to suppress this neuroinflammatory cascade.[4]
-
Modulation of Other Receptor Interactions: Research indicated that altered FLNA also links to other inflammatory receptors such as TLR2, CXCR4, CCR5, and CD4 in the AD brain. These aberrant interactions were also shown to be disrupted by this compound.[4][7]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 for reducing Aβ42 binding to α7nAChR | 10 picomolar | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay | [4][7] |
| Reduction in FLNA phosphorylation | -28% ± 13% (after 10 min) | Human pituitary tumor cells | |
| Increased cell death (co-treatment) | +37% ± 9% | Rat pituitary tumor cell line (with an FDA-approved drug) |
Table 2: Biomarker Changes in a Phase 2a Open-Label Study (28 Days)
| Biomarker | Change from Baseline | Significance | Reference |
| FLNA Conformation (aberrant) | From 93% to 40% in lymphocytes | N/A | [2] |
Table 3: Biomarker Changes in a 6-Month Open-Label Study (n=25)
| Biomarker Category | Biomarker | Mean Decrease from Baseline | p-value | Reference |
| Disease Pathology | Total tau (t-tau) | 38% | < 0.00001 | [8] |
| Phosphorylated tau (p-tau181) | 18% | < 0.00001 | [8] | |
| Neurodegeneration | Neurogranin | 72% | < 0.00001 | [8] |
| Neurofilament light chain (NfL) | 55% | < 0.00001 | [8] | |
| Neuroinflammation | sTREM2 | 65% | < 0.00001 | [8] |
| YKL-40 | 44% | < 0.00001 | [8] |
Key Experimental Protocols
Detailed, step-by-step protocols for the experiments conducted with this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Aβ42 Binding
-
Objective: To quantify the binding of Aβ42 to α7nAChR and the inhibitory effect of this compound.
-
General Protocol:
-
HEK293T cells are engineered to express SNAP-tagged α7nAChR.
-
The SNAP-tag is labeled with an acceptor fluorophore.
-
FAM-labeled Aβ42 (donor fluorophore) is added to the cells.
-
If Aβ42 binds to α7nAChR, the donor and acceptor fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor.
-
The FRET signal is measured using a plate reader.
-
To determine the IC50 of this compound, the assay is performed with increasing concentrations of the drug, and the reduction in the FRET signal is quantified.[4]
-
Co-immunoprecipitation and Western Blotting for FLNA-Receptor Interactions
-
Objective: To assess the association between FLNA and various receptors (e.g., α7nAChR, TLR4) and the effect of this compound on this interaction.
-
General Protocol:
-
Brain tissue homogenates or cell lysates are prepared.
-
An antibody specific to one of the proteins of interest (e.g., FLNA) is added to the lysate and incubated to allow for antibody-antigen binding.
-
Protein A/G beads are added to pull down the antibody-antigen complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (Western blotting).
-
The membrane is probed with an antibody against the other protein of interest (e.g., α7nAChR) to detect its presence in the immunoprecipitated complex.
-
The effect of this compound is assessed by treating the cells or tissue with the drug prior to lysis and immunoprecipitation.
-
In Vitro Measurement of Synaptic Plasticity
-
Objective: To evaluate the effects of this compound on synaptic function, often using models of long-term potentiation (LTP), a cellular correlate of learning and memory.
-
General Protocol:
-
Acute brain slices, typically from the hippocampus, are prepared from animal models of AD or control animals.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed to activate a synaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed to measure the postsynaptic response (e.g., field excitatory postsynaptic potentials or fEPSPs) in a target region (e.g., CA1).
-
A baseline of synaptic transmission is established by delivering single pulses at a low frequency.
-
LTP is induced by applying a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Post-induction synaptic responses are recorded for an extended period to assess the potentiation of the synaptic response.
-
The effect of this compound is determined by perfusing the brain slices with the drug before and/or during the experiment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's proposed mechanism of action.
Caption: Proposed mechanism of action of this compound in Alzheimer's disease.
Caption: Experimental workflow for the TR-FRET assay.
Caption: General workflow for Co-immunoprecipitation.
Conclusion
This compound presented a novel therapeutic strategy for Alzheimer's disease by targeting an altered conformation of the scaffolding protein Filamin A. The proposed mechanism, involving the disruption of aberrant FLNA-receptor interactions, offered a plausible explanation for the observed preclinical and early clinical improvements in biomarkers associated with tau pathology, neuroinflammation, and neurodegeneration. These effects were hypothesized to translate into improved synaptic plasticity and cognitive function. However, it is important to reiterate that the development of this compound was discontinued in November 2024 following the failure to demonstrate clinical benefit in Phase III trials. This outcome underscores the complexity of translating promising preclinical and early-phase clinical data into effective therapies for Alzheimer's disease. The scientific investigations into this compound's mechanism of action, as detailed in this whitepaper, may still provide valuable insights for future drug development efforts targeting novel pathways in neurodegenerative diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound | Cassava Sciences, Inc. [cassavasciences.com]
- 4. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cassavasciences.com [cassavasciences.com]
- 7. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease [ouci.dntb.gov.ua]
- 8. Cassava Sciences Announces Positive Biomarker Data with this compound in Alzheimer’s Disease - BioSpace [biospace.com]
The Role of Simufilam in Modulating the mTOR Signaling Pathway in Alzheimer's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex cellular and molecular alterations. Emerging research has identified the mammalian target of rapamycin (mTOR) signaling pathway as a key player in the pathophysiology of AD, where it is often found to be overactive. Simufilam, an investigational oral drug candidate, is being explored for its potential to modulate this pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the mTOR signaling cascade in the context of Alzheimer's disease, based on available preclinical and clinical data. We will delve into the core mechanism of action, present quantitative data from key experiments, detail the methodologies used in this research, and visualize the intricate signaling pathways involved.
Introduction: The mTOR Pathway in Alzheimer's Disease
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In the central nervous system, mTOR is vital for synaptic plasticity, learning, and memory. However, in Alzheimer's disease, the mTOR pathway is hyperactive, contributing to synaptic dysfunction, reduced autophagy, and the accumulation of pathological protein aggregates, namely amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau. This sustained activation is also linked to insulin resistance in the brain, a common feature of AD.
This compound's Proposed Mechanism of Action
This compound's primary target is an altered conformation of the scaffolding protein Filamin A (FLNA).[1][2] In Alzheimer's disease, FLNA's altered shape is believed to facilitate aberrant protein-protein interactions that contribute to the disease pathology. This compound is designed to bind to this altered FLNA, restoring its normal conformation and function.[1][2] This restoration is hypothesized to disrupt the toxic signaling cascades, including the overactivation of the mTOR pathway.
Recent studies have shown that this compound can suppress the overactive mTOR pathway and restore its sensitivity to insulin in lymphocytes from Alzheimer's patients.[1][2][3][4] This effect is thought to be mediated by modulating the interactions of FLNA with key signaling molecules, including the insulin receptor and the mTOR regulator, PTEN.[2][3][4]
Quantitative Data on this compound's Effect on the mTOR Pathway
The following tables summarize the quantitative findings from a key study investigating the effects of this compound (100 mg twice daily for 28 days) on mTOR signaling markers in lymphocytes of Alzheimer's disease patients.
Table 1: Effect of this compound on Basal and Insulin-Stimulated mTORC1 Signaling
| Marker | Condition | Alzheimer's Disease (Day 0) | Alzheimer's Disease (Day 28 with this compound) | Healthy Controls |
| pS2448mTOR | Basal | Elevated | Normalized | Normal |
| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response | |
| pT389p70S6K | Basal | Elevated | Normalized | Normal |
| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response |
Table 2: Effect of this compound on Basal and Insulin-Stimulated mTORC2 Signaling
| Marker | Condition | Alzheimer's Disease (Day 0) | Alzheimer's Disease (Day 28 with this compound) | Healthy Controls |
| pS2481mTOR | Basal | Elevated | Normalized | Normal |
| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response | |
| pS473Akt | Basal | Elevated | Normalized | Normal |
| Insulin-Stimulated | Blunted Response | Restored Sensitivity | Normal Response |
Table 3: Effect of this compound on FLNA Interactions
| Interaction | Alzheimer's Disease (Day 0) | Alzheimer's Disease (Day 28 with this compound) | Healthy Controls |
| FLNA - Insulin Receptor (Basal) | Increased | Increased | Normal |
| FLNA - Insulin Receptor (Insulin-Stimulated) | Impaired Dissociation | Improved Dissociation | Normal Dissociation |
| FLNA - PTEN | Reduced | Restored | Normal |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the quantitative data tables.
Patient Population and Treatment
-
Study Design: Open-label Phase 2a clinical trial.
-
Participants: Patients with mild-to-moderate Alzheimer's disease.
-
Treatment: this compound 100 mg administered orally, twice daily for 28 days.
-
Sample Collection: Blood samples were collected at baseline (Day 0) and after 28 days of treatment. Lymphocytes were isolated from these samples for subsequent analysis.
Lymphocyte Isolation and Culture
-
Whole blood was collected in heparinized tubes.
-
Peripheral blood mononuclear cells (PBMCs) were isolated by Ficoll-Paque density gradient centrifugation.
-
Lymphocytes were further purified from PBMCs.
-
Isolated lymphocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Western Blotting for mTOR Pathway Proteins
-
Protein Extraction: Lymphocytes were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on 10% SDS-polyacrylamide gels.
-
Electrotransfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and other target proteins.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Co-Immunoprecipitation for FLNA Interactions
-
Cell Lysis: Lymphocytes were lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The cell lysate was pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate was incubated with a primary antibody against FLNA overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads were added to capture the antibody-protein complexes.
-
Washing: The beads were washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: The eluted proteins were then analyzed by Western blotting using antibodies against the insulin receptor or PTEN to detect the co-immunoprecipitated proteins.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the mTOR signaling pathway, this compound's proposed mechanism of action, and the experimental workflow.
Caption: The mTOR signaling pathway is a central regulator of cellular processes.
Caption: this compound's proposed mechanism of action on the mTOR pathway.
Caption: Workflow for analyzing this compound's effects on mTOR signaling.
Conclusion and Future Directions
The available evidence suggests that this compound may exert a beneficial effect in Alzheimer's disease by modulating the hyperactive mTOR signaling pathway. By targeting the altered conformation of FLNA, this compound appears to normalize mTOR activity and restore insulin sensitivity in peripheral cells. These findings provide a compelling rationale for further investigation into this compound's effects within the central nervous system and its potential as a disease-modifying therapy for Alzheimer's. Future research should focus on elucidating the precise molecular interactions between this compound, FLNA, and the components of the mTOR pathway in neuronal cells, as well as correlating these molecular changes with cognitive and functional outcomes in larger, long-term clinical trials. The ongoing Phase 3 trials of this compound are anticipated to provide more definitive insights into its clinical efficacy and safety.
References
- 1. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer's disease patient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [ouci.dntb.gov.ua]
Pharmacokinetics of Simufilam and blood-brain barrier penetration
An In-depth Technical Guide on the Pharmacokinetics and Blood-Brain Barrier Penetration of Simufilam
Disclaimer: Development of this compound was discontinued in November 2024 after it failed to demonstrate clinical benefit in Phase III clinical trials.[1][2] This document summarizes the pharmacokinetic and mechanistic data reported during its development for informational and research purposes.
Executive Summary
This compound (formerly PTI-125) is an orally administered small molecule that was investigated for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action involves binding to an altered conformation of the scaffolding protein Filamin A (FLNA), thereby restoring its normal function.[1][3] This action was suggested to disrupt the toxic signaling of amyloid-beta (Aβ) through the α7 nicotinic acetylcholine receptor (α7nAChR) and reduce neuroinflammation.[4][5] Pharmacokinetic studies have characterized this compound as having rapid absorption and high oral bioavailability in preclinical models.[6] In humans, it demonstrated dose-proportional pharmacokinetics with a half-life of approximately 4.5 hours.[6][7] While direct brain tissue measurements are not extensively published, clinical data indicated that this compound improved biomarkers of blood-brain barrier (BBB) integrity in patients with Alzheimer's disease. This guide provides a detailed overview of the available pharmacokinetic data, evidence for BBB penetration and effects, experimental methodologies employed in its study, and its proposed signaling pathway.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials, including studies in healthy volunteers and patients with Alzheimer's disease.
Preclinical Pharmacokinetics
Nonclinical studies in rats and dogs demonstrated favorable oral pharmacokinetic properties for this compound. The drug was found to be rapidly absorbed and eliminated, with excellent bioavailability.[6]
Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Parameter | Species | Value | Source |
|---|---|---|---|
| Oral Bioavailability | Rat, Dog | Nearly 100% | [6] |
| Absorption | Rat, Dog | Rapid | [6] |
| Elimination Half-life (t½) | Dog | 2.67 hours | [6] |
| Metabolism | In vitro (multiple species) | Minimal | [6] |
| Accumulation | Rat, Dog | No accumulation observed | [6] |
| Dose Proportionality | Rat, Dog | Dose-proportional PK |[6] |
Clinical Pharmacokinetics
Human studies, including a first-in-human single ascending dose trial and multiple Phase 2 trials, have provided key insights into the clinical pharmacokinetics of this compound.
-
Absorption and Bioavailability: A study was conducted to assess the effect of food on the absorption of this compound and to compare the bioavailability of Phase 2 and Phase 3 tablet formulations.[6][8]
-
Distribution and Elimination: In a Phase 2a study involving patients with mild-to-moderate AD, the plasma half-life was determined to be 4.5 hours.[7]
-
Dose Proportionality and Accumulation: A single ascending dose study in healthy volunteers (50, 100, and 200 mg) showed dose-proportional pharmacokinetics.[6] In a 28-day study with twice-daily dosing, steady-state concentration was achieved by day 7.[6] The accumulation ratio was minimal at 1.36, with consistent clearance and volume of distribution across the study period.[6]
Table 2: Summary of Clinical Pharmacokinetic Parameters for this compound
| Parameter | Population | Value | Source |
|---|---|---|---|
| Elimination Half-life (t½) | AD Patients | 4.5 hours | [7] |
| Accumulation Ratio (Day 28 vs. Day 1) | AD Patients | ~1.36 | [6][7] |
| Time to Steady State | AD Patients | By Day 7 | [6] |
| Dose Proportionality | Healthy Volunteers | Dose-proportional PK (50-200 mg) |[6] |
Blood-Brain Barrier (BBB) Penetration and Integrity
A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier. Evidence for this compound's effects within the CNS comes from its impact on CSF biomarkers related to BBB integrity.
In a Phase 2b study, treatment with this compound for 28 days resulted in significant improvements in markers of BBB integrity in patients with Alzheimer's disease. A compromised BBB is a known feature of AD, allowing harmful substances from the blood to enter the brain. The permeability of the BBB can be assessed by measuring the ratio of albumin in the CSF to that in the plasma (the albumin ratio), as albumin is not synthesized in the brain.
-
CSF Albumin and IgG: Levels of albumin and IgG in the cerebrospinal fluid, which increase when the BBB is compromised, were significantly decreased following this compound treatment.
-
Albumin Ratio: The albumin ratio improved by approximately 5 and 7 points for patients treated with 50 mg and 100 mg of this compound, respectively, indicating a restoration of BBB integrity.
Table 3: Effect of this compound on BBB Integrity Biomarkers (Phase 2b Study)
| Biomarker | 50 mg Dose Group (Change vs. Placebo) | 100 mg Dose Group (Change vs. Placebo) | Source |
|---|---|---|---|
| CSF IgG | -30% (p<0.05) | -30% (p<0.05) | |
| CSF Albumin | -15% (p<0.05) | -28% (p<0.05) |
| Albumin Ratio (CSF/Plasma) | Improved by ~5 points | Improved by ~7 points | |
Mechanism of Action Signaling Pathway
This compound's therapeutic hypothesis is centered on its ability to bind and restore the normal conformation of altered FLNA. In Alzheimer's disease, FLNA is thought to aberrantly link to various receptors, propagating pathological signaling. This compound intervenes at this upstream point.[3]
-
Disruption of FLNA-α7nAChR Linkage: this compound disrupts the aberrant linkage of altered FLNA to the α7 nicotinic acetylcholine receptor (α7nAChR). This prevents soluble Aβ42 from signaling through this complex, thereby reducing the downstream hyperphosphorylation of tau protein.[5]
-
Disruption of FLNA-Inflammatory Receptor Linkage: The drug also disrupts the linkage of FLNA to Toll-like receptor 4 (TLR4) and other inflammatory receptors (TLR2, CXCR4, CCR5, CD4).[3][5] This action is believed to mitigate neuroinflammatory pathways activated by Aβ42.[5]
Caption: Proposed mechanism of action for this compound in Alzheimer's disease.
Experimental Protocols
The pharmacokinetic and mechanistic understanding of this compound is based on several key preclinical and clinical studies.
In-vivo Animal Studies
-
Methodology: Standard nonclinical ADME (Absorption, Distribution, Metabolism, and Excretion) programs were conducted in rat and dog models. These involved oral administration of this compound to determine bioavailability, half-life, and dose proportionality. Safety pharmacology studies, such as the Irwin test in rats, were also performed to assess CNS toxicity.[6] Repeat-dose oral toxicity studies were conducted over 6 months in rats and 9 months in dogs to establish the No-Observable-Adverse-Effect Level (NOAEL).[6]
Clinical Pharmacokinetic Studies
-
First-in-Human, Single Ascending Dose (SAD) Study:
-
Design: A double-blind study in healthy volunteers (ages 18-45).
-
Dosing: Oral solution doses of 50, 100, and 200 mg were administered to different groups.
-
Objective: To assess safety and dose proportionality of pharmacokinetics.[6]
-
-
Crossover Food-Effect and Bioequivalence Study (NCT04932655):
-
Design: A single-center, randomized, four-way crossover study in 24 healthy volunteers.[6][8]
-
Treatments: The study compared the PK profile of the Phase 3 tablet formulation under fasted, low-fat meal, and high-fat meal conditions. It also compared the Phase 3 tablet to the Phase 2 tablet in a fasted state.[8]
-
Washout: A 48-hour washout period separated each treatment administration.[6]
-
Sampling: PK blood samples were collected pre-dose and at specified intervals up to 48 hours post-dose.[6]
-
Caption: Workflow for the four-way crossover food-effect and bioequivalence PK study.
CSF Biomarker and BBB Integrity Assessment
-
Methodology: In the Phase 2a and 2b studies, cerebrospinal fluid (CSF) and blood samples were collected from patients with mild-to-moderate AD at baseline and after a 28-day treatment period.[6][9]
-
Analysis: CSF samples were analyzed for a panel of biomarkers related to AD pathology (e.g., Aβ42, total tau, p-tau), neurodegeneration (e.g., neurofilament light chain), and neuroinflammation.[6] To assess BBB integrity, levels of albumin and IgG were measured in both CSF and plasma to calculate the albumin ratio (CSF albumin/plasma albumin). All biomarker analyses were conducted by an external lab, blinded to treatment allocation and timepoint.[6]
Caption: Experimental workflow for assessing blood-brain barrier integrity via CSF analysis.
Conclusion
The body of research conducted on this compound prior to its discontinuation characterized it as a small molecule with favorable oral pharmacokinetics, including rapid absorption, dose-proportional exposure, and minimal accumulation. While direct quantification of this compound in brain tissue is not widely published, clinical studies provided indirect evidence of its CNS activity and its potential to restore blood-brain barrier integrity, as measured by significant improvements in CSF biomarkers. Its unique proposed mechanism, targeting the scaffolding protein FLNA to disrupt multiple pathological cascades, represented a novel upstream approach to treating Alzheimer's disease. Despite promising early-phase biomarker data, the drug ultimately failed to demonstrate clinical efficacy in Phase 3 trials, leading to the cessation of its development. The data and methodologies summarized herein remain valuable for the broader field of CNS drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. End looms for Cassava's this compound in Alzheimer's disease | pharmaphorum [pharmaphorum.com]
- 3. Frontiers | this compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]
- 4. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Nasdaq [nasdaq.com]
- 5. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. PTI-125 Reduces Biomarkers of Alzheimer's Disease in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Evaluation of Simufilam
Introduction: Simufilam (formerly PTI-125) is an investigational small molecule drug candidate developed for the treatment of Alzheimer's disease (AD).[1][2] Its proposed mechanism of action centers on its ability to bind to an altered conformation of the scaffolding protein Filamin A (FLNA), a protein implicated in AD pathogenesis.[2][3][4] In AD, altered FLNA aberrantly interacts with other proteins, including the α7 nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4), leading to tau hyperphosphorylation and neuroinflammation.[1][3][4] this compound is designed to restore the native shape of FLNA, thereby disrupting these pathological interactions.[1][2]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in targeting these molecular pathways. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.
Application Note 1: Quantifying the Disruption of Amyloid-Beta Binding to α7nAChR
This note describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure this compound's ability to inhibit the binding of amyloid-beta 42 (Aβ42) to the α7nAChR, a key pathogenic interaction in Alzheimer's disease.[5][6]
Quantitative Data Summary:
| Assay Component | Parameter | Value | Reference |
| This compound | IC50 vs. Aβ42-α7nAChR Binding | 10 pM | [7][8] |
Signaling Pathway: this compound's Proposed Mechanism of Action
Caption: this compound binds altered FLNA, disrupting pathological signaling cascades.
Experimental Protocol: TR-FRET Assay
This protocol is adapted from methodologies used to demonstrate this compound's mechanism of action.[5][6] It measures the proximity between a donor fluorophore-tagged Aβ42 and an acceptor fluorophore-tagged α7nAChR expressed in a cell line.
Materials:
-
HEK293T cells expressing SNAP-tagged α7nAChR
-
Aβ42 peptide labeled with a donor fluorophore (e.g., FAM)
-
SNAP-Lumi4-Tb (acceptor fluorophore)
-
This compound stock solution
-
Cell culture medium and reagents
-
Assay buffer
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Cell Preparation: Culture and seed HEK293T cells expressing SNAP-α7nAChR in appropriate microplates.
-
Acceptor Labeling: Label the SNAP-tagged α7nAChR with the acceptor fluorophore (SNAP-Lumi4-Tb) according to the manufacturer's instructions. Wash cells to remove unbound label.
-
Compound Incubation: Add varying concentrations of this compound (e.g., from 1 fM to 100 nM) or vehicle control to the wells.
-
Donor Addition: Add the donor-labeled Aβ42-FAM to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a compatible plate reader. Excite the donor fluorophore and measure emission from both the donor and acceptor.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the Aβ42-α7nAChR TR-FRET binding assay.
Application Note 2: Assessing FLNA Protein-Protein Interactions
This note details two methods to evaluate this compound's effect on the aberrant association of FLNA with its binding partners in AD, such as α7nAChR, TLR4, and other inflammatory receptors.[1][5][8]
1. Pull-Down Assay (Co-Immunoprecipitation)
A pull-down assay is an in vitro technique used to detect physical interactions between proteins.[9] It uses a tagged "bait" protein to capture its binding partners ("prey") from a cell or tissue lysate.[9]
Quantitative Data Summary:
| Treatment Group | Protein Interaction | % Reduction vs. AD Control | Reference |
| This compound (in vitro) | FLNA–α7nAChR in AD brain tissue | Significant reduction | [1] |
| This compound (in vitro) | FLNA–TLR4 in AD brain tissue | Significant reduction | [1] |
| This compound (in vitro) | FLNA–CXCR4 in AD brain tissue | Significant reduction | [7] |
| This compound (in vitro) | FLNA–CCR5 in AD brain tissue | Significant reduction | [7] |
Experimental Protocol: Pull-Down Assay
Materials:
-
Postmortem human brain tissue lysates (AD and control) or cell lysates
-
Antibody against the "bait" protein (e.g., anti-α7nAChR)
-
Protein A/G magnetic beads or agarose resin
-
This compound stock solution
-
Lysis buffer, wash buffer, and elution buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the "prey" protein (e.g., anti-FLNA)
Procedure:
-
Lysate Preparation: Homogenize brain tissue or lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-incubation with this compound: Treat AD lysates with this compound (e.g., 1 nM) or vehicle for 1 hour.[7]
-
Immunoprecipitation (IP): Add the primary antibody (e.g., anti-α7nAChR) to the lysates and incubate to form antibody-antigen complexes.
-
Capture: Add Protein A/G beads to each sample to capture the immune complexes. Incubate with gentle rotation.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein (anti-FLNA) to detect the co-precipitated protein.
Experimental Workflow: Pull-Down Assay
Caption: Workflow for a pull-down assay to detect protein interactions.
2. Proximity Ligation Assay (PLA)
PLA is a highly specific and sensitive method to visualize protein-protein interactions in situ.[10] It generates a fluorescent signal only when two target proteins are in very close proximity (typically <40 nm).[11]
Experimental Protocol: In Situ PLA
Materials:
-
Cells or tissue sections fixed on slides
-
Primary antibodies raised in different species against the two proteins of interest (e.g., mouse anti-FLNA, rabbit anti-α7nAChR)
-
Commercial PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents)
-
Wash buffers
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize cells or tissue sections on slides as per standard immunofluorescence protocols.
-
Blocking: Block the samples to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with a mixture of the two primary antibodies (e.g., anti-FLNA and anti-α7nAChR).[12]
-
PLA Probe Incubation: Wash the samples and then add the PLA probes (secondary antibodies conjugated to oligonucleotides) that will bind to the primary antibodies.
-
Ligation: Add the ligation solution, which includes two additional oligonucleotides that hybridize to the PLA probes. If the probes are in close proximity, these oligonucleotides are ligated into a closed DNA circle.[13]
-
Amplification: Add the amplification solution containing a DNA polymerase, which uses the DNA circle as a template for rolling circle amplification, generating a long DNA product.[13]
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging and Analysis: Mount the slides and visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an instance of protein-protein interaction. Quantify the number of signals per cell or area.[10]
Application Note 3: Measuring the Effect on Neuroinflammation
This note describes an assay to quantify the release of inflammatory cytokines from human astrocytes stimulated with Aβ42, and to evaluate the inhibitory effect of this compound.[5][7]
Quantitative Data Summary:
| Stimulant | Cytokine Measured | Treatment | % Reduction vs. Stimulant Alone | Reference |
| Aβ42 | IL-1β | This compound (1 nM) | ~70% | [7] |
| Aβ42 | TNF-α | This compound (1 nM) | ~65% | [7] |
| Aβ42 | IL-6 | This compound (1 nM) | ~60% | [7] |
Experimental Protocol: Astrocyte Cytokine Release Assay
Materials:
-
Primary human astrocytes or an astrocyte cell line
-
Cell culture medium
-
Aβ42 oligomers
-
This compound stock solution
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Cell Culture: Plate astrocytes in multi-well plates and grow to confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Add Aβ42 oligomers to the wells to stimulate an inflammatory response. Include unstimulated controls.
-
Incubation: Incubate for a period sufficient to allow cytokine production and release (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of cytokines (TNF-α, IL-1β, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in this compound-treated wells to the Aβ42-stimulated vehicle control to determine the percent inhibition.
Application Note 4: Evaluating the Impact on Tau Phosphorylation
This note outlines a cell-based assay to assess this compound's ability to reduce tau hyperphosphorylation, a downstream consequence of the Aβ42-α7nAChR signaling pathway.[1][14]
Experimental Protocol: Tau Phosphorylation Assay
Materials:
-
A neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Aβ42 oligomers
-
This compound stock solution
-
Lysis buffer with phosphatase inhibitors
-
Antibodies for Western blot: total tau and phospho-specific tau antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
Procedure:
-
Cell Culture: Plate neuronal cells and allow them to differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with this compound or vehicle control.
-
Stimulation: Add Aβ42 oligomers to induce tau hyperphosphorylation.
-
Lysis: After incubation, wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe separate membranes with an antibody for total tau and a phospho-specific tau antibody.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Densitometry: Quantify the band intensities for phospho-tau and total tau.
-
Data Analysis: Normalize the phospho-tau signal to the total tau signal for each sample. Compare the normalized values between treatment groups to assess the effect of this compound on Aβ42-induced tau phosphorylation.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound | Cassava Sciences, Inc. [cassavasciences.com]
- 3. Frontiers | this compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]
- 4. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Science publication that confirms mechanism of action of this compound, a novel drug candidate for Alzheimer’s Disease - Medthority [medthority.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pull-Down Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Simufilam in Animal Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simufilam, also known as PTI-125, is an investigational small molecule drug candidate for the treatment of Alzheimer's disease (AD).[1] Its primary target is an altered conformation of the scaffolding protein Filamin A (FLNA), which is implicated in the pathogenesis of AD.[2] In a healthy state, FLNA is a crucial cytoplasmic protein that crosslinks actin and participates in cell signaling.[3] However, in AD brains, FLNA adopts an altered shape, enabling aberrant interactions with various receptors.[4][5]
This compound is designed to bind to this altered FLNA, restoring its normal conformation and function.[2][6] This action is reported to disrupt the toxic signaling cascades initiated by soluble amyloid-beta42 (Aβ42), thereby reducing key pathologies of AD, including tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction in preclinical models.[3][4]
It is important to note that while preclinical and early clinical data showed promise, the development of this compound has been subject to controversy and investigations regarding alleged data manipulation.[1][6] Furthermore, development was discontinued in November 2024 after the drug failed to demonstrate clinical benefit in Phase III trials.[1] These application notes are based on published preclinical research.
Mechanism of Action & Signaling Pathways
This compound's mechanism centers on correcting the proteopathy of FLNA. In Alzheimer's disease, altered FLNA acts as a scaffold, facilitating detrimental protein interactions.
-
Tau Pathology: Altered FLNA links to the α7 nicotinic acetylcholine receptor (α7nAChR). This aberrant linkage is critical for the high-affinity binding of soluble Aβ42 to the receptor, which in turn activates kinases that hyperphosphorylate tau protein.[4][7] This leads to the formation of neurofibrillary tangles (NFTs) and subsequent neurodegeneration.[4][7] this compound, by binding to altered FLNA, disrupts the FLNA-α7nAChR linkage, thereby inhibiting Aβ42's toxic signaling cascade.[1][3]
-
Neuroinflammation: Altered FLNA also links to Toll-like receptor 4 (TLR4) and other inflammatory receptors like TLR2, CXCR4, CCR5, and CD4.[3][4] The FLNA-TLR4 linkage, for instance, enables persistent receptor activation by Aβ42, leading to the release of pro-inflammatory cytokines.[3][8] this compound's corrective action on FLNA disrupts these linkages, thereby reducing neuroinflammation.[4]
-
Insulin Resistance: this compound has also been shown to improve insulin receptor signaling in postmortem AD brain tissue and in AD mouse models, suggesting it may help address brain insulin resistance, another feature of AD.[7][9]
Caption: this compound's proposed mechanism of action in Alzheimer's disease.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound observed in various preclinical models of Alzheimer's disease.
Table 1: Effects of this compound on Protein-Protein Interactions in 3xTg-AD Mice
| Interaction Partner | Age Group | Treatment | % Reduction vs. Untreated AD Mice | Significance (p-value) | Reference |
| FLNA–CXCR4 | 10 months | 2-month Oral this compound | Significant Reduction | p < 0.001 | [4][10] |
| FLNA–CD4 | 6 months | 2-month Oral this compound | Significant Reduction | p < 0.001 | [4][10] |
| FLNA–CCR5 | 6 months | 2-month Oral this compound | Significant Reduction | p < 0.001 | [4][10] |
| FLNA–CCR5 | 10 months | 2-month Oral this compound | Significant Reduction | p < 0.001 | [4][10] |
| CCR5–G protein | - | 2-month Oral this compound | Significant Reduction | - | [4] |
Data derived from studies on triple transgenic (3xTg-AD) mice treated with this compound (22 mg/kg/day) in drinking water.[4][10]
Table 2: General Pathological and Functional Outcomes in AD Mouse Models
| Outcome Measure | Animal Model | Treatment Duration | Effect | Reference |
| p-Tau Levels | Young/Aged AD Mice | 2 months | Reduced | [6] |
| Beta-Amyloid | Young/Aged AD Mice | 2 months | Reduced | [6] |
| Inflammatory Cytokines | Young/Aged AD Mice | 2 months | Reduced | [6] |
| Synaptic Density | Young/Aged AD Mice | 2 months | Increased | [6] |
| NMDA Receptor Function | Young/Aged AD Mice | 2 months | Improved | [6] |
| Insulin Signaling | Young/Aged AD Mice | 2 months | Improved | [6] |
| Spatial Memory | Old AD Mice | 2 months | Improved | [6] |
| Working Memory | Young AD Mice | 2 months | Improved | [6] |
| Amyloid Deposits | 3xTg-AD Mice | 2 months | Reduced | [4] |
| Neurofibrillary Lesions | 3xTg-AD Mice | 2 months | Reduced | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating this compound in animal models.
Caption: A typical experimental workflow for evaluating this compound.
Protocol 1: Animal Model and Drug Administration
This protocol is based on studies using the triple transgenic (3xTg-AD) mouse model.[4][10]
-
Animal Model: Use male and female 3xTg-AD mice, which harbor three cumulative mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles. Age-matched wild-type (WT) mice should be used as controls.
-
Grouping: Divide mice into experimental groups at either 4 months or 8 months of age.
-
Group 1: 3xTg-AD mice receiving this compound.
-
Group 2: 3xTg-AD mice receiving vehicle (water).
-
Group 3: Wild-type mice receiving vehicle (water).
-
-
Drug Preparation: Dissolve this compound in drinking water to achieve the target dose.
-
Administration:
-
Monitoring: Monitor water consumption and body weight regularly to ensure proper dosing and animal health.
-
Endpoint: At the end of the 2-month treatment period, proceed with behavioral testing followed by tissue collection for biochemical and histological analysis.
Protocol 2: Immunoprecipitation and Western Blot for Protein Interactions
This protocol is used to quantify the aberrant linkages between FLNA and its receptor partners.[4]
-
Tissue Preparation: Homogenize harvested brain tissue (e.g., frontal cortex) in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Immunoprecipitation (IP):
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with an antibody against the target protein (e.g., anti-FLNA) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.
-
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the co-immunoprecipitated protein of interest (e.g., anti-CXCR4, anti-CCR5, anti-CD4) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Perform densitometric analysis on the resulting bands to quantify the amount of co-precipitated protein relative to the total amount of the immunoprecipitated protein.
Protocol 3: Astrocyte Culture and Cytokine Release Assay
This protocol assesses the anti-inflammatory effects of this compound.[4]
-
Cell Culture: Culture primary human astrocytes in appropriate media.
-
Stimulation:
-
Pre-incubate astrocyte cultures with this compound at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agonist such as Aβ42 or a TLR2/TLR4 agonist. Include vehicle-only and agonist-only controls.
-
-
Sample Collection: After the stimulation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant using a multiplex immunoassay or individual ELISAs.
-
Data Analysis: Compare the levels of cytokines released from this compound-treated cells to the agonist-only control to determine the percentage reduction in inflammatory response.
Logical Relationships and Downstream Effects
This compound's interaction with altered FLNA initiates a cascade of beneficial downstream effects by correcting upstream pathology. The diagram below illustrates the logical flow from the molecular target to the observed therapeutic outcomes in animal models.
Caption: Logical flow of this compound's effects from target engagement to outcome.
In animal models of Alzheimer's disease, this compound has demonstrated the ability to target an altered form of FLNA, thereby reducing multiple pathological hallmarks of the disease, including tau hyperphosphorylation, Aβ accumulation, neuroinflammation, and synaptic dysfunction.[4][6] These molecular and cellular changes translated to improved cognitive function in AD mice.[6] The protocols and data presented here provide a framework for researchers interested in studying this compound or similar FLNA-targeting compounds in a preclinical setting. Despite these promising preclinical findings, it is crucial to acknowledge the controversy surrounding some of the foundational research and the ultimate discontinuation of its clinical development.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Amyloid-Related Alzheimer's Disease Pathogenesis by a Small Molecule Targeting Filamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-In-Human Study Results Show PTI-125, An Investigational Agent, Reduces Biomarkers of Alzheimer’s Disease, Inflammation, and Neurodegeneration - - Practical Neurology [practicalneurology.com]
- 9. Frontiers | this compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Simufilam-Filamin A Interaction
Introduction: Simufilam (formerly PTI-125) is an investigational drug candidate for Alzheimer's disease that targets the scaffolding protein Filamin A (FLNA).[1][2] In Alzheimer's disease, FLNA adopts an altered conformation that enables toxic signaling cascades initiated by amyloid-beta (Aβ).[3][4] this compound binds to this altered form of FLNA, restoring its native shape and function.[1][5] This action disrupts the linkage of FLNA to various receptors, notably the α7 nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4), thereby mitigating downstream pathologies like tau hyperphosphorylation and neuroinflammation.[3][4][6][7]
These application notes provide detailed protocols for key techniques used to investigate the molecular mechanism of this compound, specifically its binding to Filamin A and the subsequent effects on protein-protein interactions and signaling pathways.
Assessing this compound's Effect on Aβ-Receptor Binding via TR-FRET
Application Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay for detecting molecular interactions in close proximity (<10 nm).[7][8] It is particularly useful for quantifying the ability of a compound like this compound to disrupt the binding of two proteins. In this context, TR-FRET is used to measure the binding of Aβ42 to the α7nAChR and to determine the inhibitory concentration (IC50) of this compound in disrupting this interaction.[6][7][9] The assay relies on a long-lifetime donor fluorophore (e.g., Terbium cryptate) on one protein and an acceptor fluorophore (e.g., FAM) on the other. Energy transfer only occurs when the proteins are bound.
Quantitative Data:
| Assay Component | Parameter | Value | Reference |
| This compound vs. Aβ42 binding to α7nAChR | IC50 | 10 picomolar | [6][7][8][9] |
Experimental Workflow Diagram:
Caption: Workflow for TR-FRET assay to measure this compound's inhibition of Aβ42-α7nAChR binding.
Protocol: TR-FRET Assay
Objective: To quantify the inhibitory effect of this compound on the binding of Aβ42 to the α7nAChR.
Materials:
-
HEK293T cells expressing SNAP-tagged α7nAChR
-
Aβ42 peptide labeled with a donor fluorophore (e.g., Aβ42-FAM)
-
SNAP-substrate labeled with a long-lived acceptor fluorophore (e.g., Lumi4-Tb Terbium Cryptate)
-
This compound stock solution and dilution series
-
Cell culture medium and plates (e.g., 96-well or 384-well white plates)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Plating: Seed HEK293T-SNAP-α7nAChR cells into appropriate microplates and culture until they reach 80-90% confluency.
-
Receptor Labeling:
-
Remove culture medium.
-
Incubate the cells with the SNAP-substrate conjugated to the acceptor fluorophore (Lumi4-Tb) according to the manufacturer's protocol to label the surface α7nAChRs.[8]
-
Wash the cells gently with assay buffer to remove any unbound label.
-
-
Binding Inhibition:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the labeled cells, add the Aβ42-FAM (donor) along with the different concentrations of this compound or vehicle control.
-
Include a control with unlabeled Aβ42 to determine non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Detection:
-
Place the plate in a TR-FRET enabled microplate reader.
-
Excite the Terbium donor at ~337 nm.
-
After a time delay (e.g., 60 µs) to reduce background fluorescence, measure the emission at the donor wavelength (~620 nm) and the acceptor wavelength (~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm) for each well.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of Aβ42 binding to α7nAChR.
-
Investigating FLNA-Receptor Linkages with Co-Immunoprecipitation
Application Note: Co-immunoprecipitation (Co-IP) is a gold-standard technique used to study protein-protein interactions in their native cellular environment. This method is used to demonstrate that this compound disrupts the aberrant interaction between altered FLNA and its binding partners, such as α7nAChR, TLR4, TLR2, CXCR4, CCR5, and CD4, in Alzheimer's disease models.[6][7] The principle involves using an antibody to capture a specific protein of interest (e.g., FLNA), thereby "pulling down" any proteins that are bound to it. The presence of the interacting protein is then detected by Western blotting.
Quantitative Data: this compound treatment has been shown to significantly reduce the aberrant linkages between FLNA and various receptors in postmortem AD brain tissue and AD transgenic mice.
| Interaction Disrupted by this compound (1 nM) | Tissue Source | Result | Reference |
| FLNA–TLR2 | Postmortem AD Brain | Linkage inhibited by this compound at 1 nM and 10 nM. | [8] |
| FLNA–CXCR4 | Postmortem AD Brain | Linkage reduced to levels comparable to healthy control. | [7] |
| FLNA–CD4 | Postmortem AD Brain | Linkage reduced to levels comparable to healthy control. | [7] |
| FLNA–CCR5 | Postmortem AD Brain | Linkage reduced to levels comparable to healthy control. | [7] |
| FLNA–CCR5 | AD Transgenic Mice | Oral this compound reduced the linkage. | [6] |
Protocol: Co-Immunoprecipitation
Objective: To determine if this compound reduces the interaction between FLNA and a specific receptor (e.g., α7nAChR, TLR4) in brain tissue lysates or cell extracts.
Materials:
-
Brain tissue homogenates (e.g., synaptosomes from AD postmortem tissue) or cell lysates.
-
This compound (for ex vivo treatment).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the "bait" protein (e.g., anti-FLNA).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
Primary and secondary antibodies for Western blotting (e.g., anti-α7nAChR, anti-TLR4, and anti-FLNA).
Procedure:
-
Lysate Preparation:
-
Homogenize brain tissue or lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant (protein lysate). Determine protein concentration using a Bradford or BCA assay.
-
-
Ex vivo Treatment (Optional): Incubate the lysate with this compound (e.g., 1 nM) or vehicle control for a specified time (e.g., 1 hour) at 4°C.[7]
-
Immunoprecipitation (IP):
-
To a fixed amount of protein lysate (e.g., 500 µg - 1 mg), add the primary antibody against FLNA.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add pre-washed Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the suspected interacting protein (e.g., anti-α7nAChR).
-
Also, probe a separate blot with anti-FLNA to confirm the successful pulldown of the bait protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Compare the band intensity of the co-immunoprecipitated protein in the this compound-treated sample versus the vehicle-treated control. A weaker band in the this compound lane indicates a disruption of the protein-protein interaction.
Visualizing FLNA-Receptor Proximity with In Situ Proximity Ligation Assay (PLA)
Application Note: The in situ Proximity Ligation Assay (PLA) is a powerful technique for visualizing and quantifying protein-protein interactions within intact cells or tissues with single-molecule resolution.[10][11][12][13] It provides spatial information that is not available from Co-IP. The assay uses pairs of antibodies conjugated with unique DNA oligonucleotides (PLA probes) that bind to the two proteins of interest. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[10][12][13] The amplified product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots, where each spot represents an interaction. This method can be used to visually confirm the disruption of FLNA-receptor interactions by this compound in a cellular context.
Protocol: In Situ Proximity Ligation Assay
Objective: To visualize and quantify the proximity of FLNA and a target receptor in cells or tissue sections, and to assess the effect of this compound treatment.
Materials:
-
Fixed cells on coverslips or formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Primary antibodies raised in different species against the two proteins of interest (e.g., mouse anti-FLNA and rabbit anti-α7nAChR).
-
Commercial PLA kit (e.g., Duolink®) containing:
-
PLA probes (anti-mouse PLUS and anti-rabbit MINUS).
-
Ligation solution and ligase.
-
Amplification solution and polymerase.
-
Detection reagents (fluorescently labeled oligonucleotides).
-
Mounting medium with DAPI.
-
-
This compound for cell treatment.
-
Fluorescence microscope.
Procedure:
-
Sample Preparation:
-
Cells: Culture cells on coverslips, treat with this compound or vehicle, then fix (e.g., with 4% paraformaldehyde), and permeabilize (e.g., with 0.1% Triton X-100).
-
Tissues: Use FFPE sections. Perform deparaffinization, rehydration, and antigen retrieval as per standard immunohistochemistry protocols.
-
-
Blocking: Incubate the samples with the blocking solution provided in the kit to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with a mixture of the two primary antibodies (e.g., mouse anti-FLNA and rabbit anti-α7nAChR) diluted in antibody diluent overnight at 4°C.
-
PLA Probe Incubation: Wash the samples and then add the PLA probes (e.g., anti-mouse PLUS and anti-rabbit MINUS). Incubate in a humidity chamber (e.g., for 1 hour at 37°C).
-
Ligation: Wash the samples. Add the ligation solution containing the ligase and connector oligonucleotides. Incubate (e.g., for 30 minutes at 37°C) to form a circular DNA template if the probes are in close proximity.
-
Amplification: Wash the samples. Add the amplification solution containing the polymerase and fluorescently labeled probes. Incubate (e.g., for 100 minutes at 37°C) to generate the amplified detection product.
-
Final Washes and Mounting: Wash the samples to remove excess reagents. Mount the coverslips onto glass slides using the provided mounting medium containing DAPI to stain the cell nuclei.
-
Imaging and Analysis:
-
Visualize the samples using a fluorescence microscope.
-
PLA signals will appear as bright, distinct fluorescent spots. The nucleus will be counterstained with DAPI (blue).
-
Quantify the number of PLA spots per cell or per area using image analysis software (e.g., ImageJ with the BlobFinder plugin).
-
Compare the number of spots in this compound-treated samples to vehicle controls. A significant reduction in the number of spots indicates that this compound disrupts the protein-protein interaction.
-
Alzheimer's Disease Signaling Pathway and this compound's Mechanism of Action
Application Note: In Alzheimer's disease, soluble Aβ42 induces a conformational change in FLNA.[3][4] This altered FLNA aberrantly links to and sensitizes receptors like α7nAChR and TLR4.[3][4] The Aβ42-α7nAChR interaction triggers downstream kinase activation, leading to tau hyperphosphorylation and the formation of neurofibrillary tangles.[3][4] Simultaneously, the FLNA-TLR4 linkage facilitates Aβ-mediated activation of TLR4, resulting in chronic neuroinflammation.[3][4] this compound acts by binding to the altered FLNA, restoring its native conformation.[1][5] This corrective action severs the aberrant linkages to α7nAChR and TLR4, thereby blocking both the tau pathology and neuroinflammatory pathways.[4][7]
Signaling Pathway Diagram:
Caption: this compound restores altered Filamin A, disrupting Aβ-driven pathological signaling.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. cassavasciences.com [cassavasciences.com]
- 3. Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease [ouci.dntb.gov.ua]
- 7. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The "in situ" proximity ligation assay to probe protein-protein interactions in intact tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 13. Proximity ligation assay - Wikipedia [en.wikipedia.org]
Methodological Considerations for Simufilam Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simufilam (formerly PTI-125) is an investigational small molecule drug candidate developed by Cassava Sciences for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action centers on the restoration of the normal shape and function of an altered form of the scaffolding protein Filamin A (FLNA) in the brain. This alteration is hypothesized to be a key contributor to the neurodegenerative cascade in AD. This document provides a detailed overview of the methodological considerations for clinical trials involving this compound, including data from various study phases, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathway and clinical trial workflows.
It is important to note that this compound and its underlying scientific rationale have been subject to significant debate and controversy. Allegations of data manipulation have been raised, and some publications supporting its mechanism of action have been retracted. Researchers should be aware of these issues when evaluating the information presented.
Proposed Mechanism of Action
This compound's purported mechanism of action does not involve the direct removal of amyloid-beta (Aβ) plaques. Instead, it is designed to bind to an altered conformation of Filamin A (FLNA), a protein critical for the toxic signaling of Aβ42.[1] By binding to and restoring the native shape of FLNA, this compound is believed to disrupt two key pathogenic pathways:
-
Inhibition of Aβ42-α7nAChR Signaling: In Alzheimer's disease, altered FLNA is thought to facilitate the binding of soluble Aβ42 to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to tau hyperphosphorylation and subsequent neurofibrillary tangle formation.[1][2] this compound, by restoring FLNA's normal conformation, is proposed to disrupt this interaction.[1][2]
-
Reduction of Neuroinflammation: Altered FLNA has also been implicated in mediating the persistent activation of Toll-like receptor 4 (TLR4) by Aβ42, which drives neuroinflammation through the release of inflammatory cytokines.[1] this compound's proposed action on FLNA is expected to mitigate this inflammatory cascade.
Clinical Trial Data Summary
The clinical development of this compound has progressed through Phase 1, 2, and 3 trials. Below is a summary of key quantitative data from these studies.
Table 1: Summary of Phase 2 Clinical Trial Cognitive and Biomarker Data
| Parameter | Study Details | Baseline | Change from Baseline | p-value | Reference |
| Cognition | |||||
| ADAS-Cog11 | Open-label, 50 patients, 6 months | 15.5 | -1.6 points (improvement) | Not Reported | [3] |
| ADAS-Cog11 | Randomized Withdrawal, Mild AD, 6 months | Approx. balanced | -0.6 (this compound) vs +0.6 (Placebo) | Not Significant | |
| ADAS-Cog11 | Randomized Withdrawal, Mild-to-Moderate AD, 6 months | Approx. balanced | -0.9 (this compound) vs -1.5 (Placebo) | Not Significant | [4] |
| CSF Biomarkers | |||||
| Total Tau (t-tau) | Open-label, 25 patients, 6 months | Not Reported | ↓ 38% | <0.00001 | |
| Phosphorylated Tau (p-tau181) | Open-label, 25 patients, 6 months | Not Reported | ↓ 18% | <0.00001 | |
| Neurogranin | Open-label, 25 patients, 6 months | Not Reported | ↓ 72% | <0.00001 | |
| Neurofilament Light Chain (NfL) | Open-label, 25 patients, 6 months | Not Reported | ↓ 55% | <0.00001 | |
| sTREM2 | Open-label, 25 patients, 6 months | Not Reported | ↓ 65% | <0.00001 | |
| YKL-40 | Open-label, 25 patients, 6 months | Not Reported | ↓ 44% | <0.00001 | |
| Behavior | |||||
| Neuropsychiatric Inventory (NPI) | Open-label, 50 patients, 6 months | 4.5 | -1.3 points (improvement) | Not Reported | [3] |
Note: The open-label nature of some studies means results should be interpreted with caution due to the potential for placebo effects and other biases.
Table 2: Overview of this compound Phase 3 Clinical Trial Designs
| Trial Identifier | Study Name | Patient Population | Number of Participants | Treatment Arms | Duration | Primary Endpoints |
| NCT04994483 | RETHINK-ALZ | Mild-to-moderate Alzheimer's Disease | ~750 | This compound 100 mg, Placebo | 52 weeks | Change in ADAS-Cog, Change in ADCS-ADL |
| NCT05026177 | REFOCUS-ALZ | Mild-to-moderate Alzheimer's Disease | ~1083 | This compound 50 mg, this compound 100 mg, Placebo | 76 weeks | Change in ADAS-Cog, Change in ADCS-ADL |
Experimental Protocols
Detailed internal protocols for the assays used in this compound clinical trials are proprietary. However, based on publicly available information and standard methodologies, the following protocols provide a framework for the key experiments cited.
Protocol 1: Target Engagement Assessment using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol outlines a general procedure for a TR-FRET assay to measure the inhibition of Aβ42 binding to α7nAChR, a key aspect of this compound's proposed mechanism.[2][5]
Objective: To quantify the ability of this compound to disrupt the interaction between Aβ42 and α7nAChR in a cell-based system.
Materials:
-
HEK293T cells co-expressing SNAP-tagged α7nAChR and FLNA.
-
Fluorescently labeled Aβ42 (e.g., Aβ42-FAM) as the FRET donor.
-
A fluorescently labeled SNAP-tag substrate (e.g., Lumi4-Tb) as the FRET acceptor.
-
This compound at various concentrations.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well low-volume white plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293T cells under standard conditions.
-
Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Labeling of α7nAChR:
-
Incubate the cells with the SNAP-tag substrate (Lumi4-Tb) according to the manufacturer's instructions to label the SNAP-tagged α7nAChR.
-
Wash the cells to remove excess unbound substrate.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Aβ42 Addition:
-
Add fluorescently labeled Aβ42-FAM to all wells at a final concentration determined by prior optimization experiments.
-
-
FRET Measurement:
-
Incubate the plate for a specified period to allow for Aβ42 binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~520 nm (for FAM) and ~620 nm (for Lumi4-Tb).
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cerebrospinal Fluid (CSF) Biomarker Analysis using Quanterix Simoa Platform
This protocol describes a general workflow for the quantification of key Alzheimer's disease biomarkers in CSF samples, as performed in this compound clinical trials, using the ultra-sensitive Quanterix Simoa platform.[6][7]
Objective: To measure the concentrations of t-tau, p-tau181, Aβ42, NfL, and other relevant biomarkers in CSF samples from clinical trial participants.
Materials:
-
CSF samples collected from patients.
-
Quanterix Simoa Neurology 3-Plex A (for Aβ42, Aβ40, and t-tau) and pTau-181 V2 Advantage kits.[8]
-
Simoa SR-X or HD-X Analyzer.
-
Reagent and sample diluents provided with the kits.
-
Calibrators and quality control samples.
Procedure:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Centrifuge the samples to pellet any debris.
-
Dilute the CSF samples as per the kit instructions.
-
-
Assay Procedure (automated on Simoa platform):
-
Load the reagent cartridges, calibrators, quality controls, and prepared samples onto the Simoa analyzer.
-
The instrument will automatically perform the following steps:
-
Capture of the target biomarker by antibody-coated paramagnetic beads.
-
Binding of a biotinylated detection antibody.
-
Labeling with streptavidin-β-galactosidase.
-
Resuspension of the beads in a resorufin β-D-galactopyranoside (RGP) substrate.
-
Loading of the beads into the Simoa Disc for single-molecule imaging.
-
-
-
Data Acquisition and Analysis:
-
The analyzer's software calculates the concentration of each biomarker in the samples based on the standard curve generated from the calibrators.
-
Review the quality control data to ensure the validity of the assay run.
-
Compare the biomarker concentrations between baseline and post-treatment samples and between treatment and placebo groups.
-
Protocol 3: Cognitive Assessment using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used to evaluate the severity of cognitive impairment in Alzheimer's disease.
Objective: To assess changes in cognitive function in response to this compound treatment.
Procedure:
-
Administration: The ADAS-Cog should be administered by a trained and certified rater in a quiet and comfortable setting.
-
Subtests: The ADAS-Cog11 consists of 11 tasks that assess various cognitive domains:
-
Word Recall: Immediate recall of a list of 10 words over three trials.
-
Commands: Following a series of increasingly complex commands.
-
Constructional Praxis: Copying four geometric figures.
-
Delayed Word Recall: Recalling the 10-word list after a delay.
-
Naming Objects and Fingers: Naming real objects and fingers.
-
Ideational Praxis: Demonstrating the use of common objects.
-
Orientation: Answering questions about time and place.
-
Word Recognition: Recognizing 12 words from a list of 24.
-
Language Ability: Spoken language and comprehension.
-
Comprehension of Spoken Language: Answering questions about a short paragraph read aloud.
-
Word-Finding Difficulty in Spontaneous Speech: Rated by the examiner during the assessment.
-
-
Scoring:
Mandatory Visualizations
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Cassava reveals this compound slowed cognitive decline in Phase II Alzheimer’s trial [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. quanterix.com [quanterix.com]
- 7. medpace.com [medpace.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying Simufilam's Protein Interactions via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simufilam (formerly PTI-125) is an investigational small molecule drug candidate for the treatment of Alzheimer's disease. Its proposed mechanism of action centers on its ability to bind to an altered conformation of Filamin A (FLNA), a ubiquitous scaffolding protein.[1] In the context of Alzheimer's disease, FLNA is thought to adopt an aberrant conformation that facilitates pathological interactions with various proteins, contributing to neuroinflammation and neurodegeneration.[1][2] this compound is reported to restore the normal conformation of FLNA, thereby disrupting these detrimental protein interactions.[1]
This document provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the protein interactions of this compound's target, Filamin A. Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment. This application note will guide researchers in designing and executing Co-IP experiments to elucidate the effects of this compound on FLNA's interaction network.
Data Presentation: Effect of this compound on Filamin A Protein Interactions
The following table summarizes quantitative data from co-immunoprecipitation experiments demonstrating the effect of this compound on the aberrant linkages of Filamin A with key signaling proteins in the context of Alzheimer's disease. The data is derived from densitometric analysis of Western blots from studies on postmortem human brain tissue and transgenic mouse models.
| Interacting Protein | Condition | Fold Change in FLNA Interaction (this compound vs. Vehicle) | p-value | Reference |
| α7nAChR | Aβ42-treated control tissue | Reduction | < 0.01 | [3] |
| AD tissue | Reduction | < 0.01 | [3] | |
| TLR4 | Aβ42-treated control tissue | Reduction | < 0.01 | [3] |
| AD tissue | Reduction | < 0.01 | [3] | |
| TLR2 | Aβ42-treated control tissue | Reduction | < 0.01 | [4] |
| CXCR4 | AD postmortem brain | Reduction to control levels | < 0.01 | [4] |
| AD transgenic mouse brain | Reduction | < 0.001 | [2][5] | |
| CD4 | AD postmortem brain | Reduction to control levels | < 0.01 | [4] |
| AD transgenic mouse brain | Reduction | < 0.001 | [2][5] | |
| CCR5 | AD postmortem brain | Reduction to control levels | < 0.01 | [4] |
| AD transgenic mouse brain | Reduction | < 0.001 | [2][5] |
Experimental Protocols: Co-immunoprecipitation for Filamin A
This protocol is designed to immunoprecipitate endogenous Filamin A and its interacting partners from cell lysates or brain tissue homogenates, with a focus on assessing the impact of this compound treatment.
Materials and Reagents:
-
Cell Culture or Tissue Samples: Cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) or brain tissue from animal models or human postmortem samples.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a milder buffer like NP-40 lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) to preserve weaker interactions. Supplement with protease and phosphatase inhibitor cocktails immediately before use.
-
Antibodies:
-
Primary antibody for immunoprecipitation: High-quality anti-Filamin A antibody (rabbit or mouse monoclonal recommended).
-
Primary antibodies for Western blotting: Antibodies against putative interacting proteins (e.g., anti-α7nAChR, anti-TLR4, anti-CXCR4, etc.) and an antibody against FLNA for input and IP confirmation.
-
Isotype control IgG (rabbit or mouse) corresponding to the host species of the IP antibody.
-
-
Protein A/G Magnetic Beads or Agarose Beads: For capturing the antibody-antigen complexes.
-
Wash Buffer: Lysis buffer or a modified version with lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1X Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and ECL substrate.
Procedure:
-
Sample Preparation and Treatment:
-
Cell Culture: Plate cells to the desired confluency. Treat cells with this compound at various concentrations and for different durations. Include a vehicle-treated control group.
-
Tissue Samples: For ex vivo treatment, homogenize brain tissue in lysis buffer. For in vivo studies, use tissue from animals treated with this compound or a vehicle control.
-
-
Cell Lysis/Tissue Homogenization:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells or tissue and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To an appropriate amount of protein lysate (e.g., 500 µg - 1 mg), add protein A/G beads and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-Filamin A antibody (typically 1-5 µg). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual supernatant.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Alternatively, use a low pH elution buffer and neutralize the eluate with a high pH buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies against the expected interacting proteins and against Filamin A.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Diagram
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Amyloid-Related Alzheimer's Disease Pathogenesis by a Small Molecule Targeting Filamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Transgenic Mouse Models in Simufilam Efficacy Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Simufilam (formerly PTI-125) is an investigational therapeutic agent for Alzheimer's disease (AD) with a novel mechanism of action. It targets the altered conformation of a scaffolding protein, Filamin A (FLNA), which is implicated in the toxic signaling cascade of amyloid-beta (Aβ) and subsequent tau hyperphosphorylation and neuroinflammation.[1][2][3][4] Efficacy testing of this compound in preclinical settings relies heavily on the use of transgenic mouse models of AD, which recapitulate key aspects of the disease's pathology. This document provides detailed application notes and protocols for utilizing these models in the evaluation of this compound's therapeutic potential.
Rationale for Using Transgenic Mouse Models
Transgenic mouse models are crucial for evaluating the in vivo efficacy of AD drug candidates like this compound. These models are genetically engineered to express human genes associated with familial AD, leading to the development of hallmark pathologies such as amyloid plaques and, in some models, tau tangles.[5][6] They provide a platform to assess a drug's ability to modify the disease course by measuring changes in pathology, cognitive function, and relevant biomarkers.
Commonly used transgenic mouse models for AD research include:
-
3xTg-AD: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and tau tangles, making them particularly relevant for testing therapies targeting both pathologies.[7][8]
-
5xFAD: This model expresses five familial AD mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to rapid and aggressive amyloid plaque deposition.[9][10][11][12][13]
-
APP/PS1: This double transgenic model co-expresses mutant human APP and PS1, resulting in significant amyloid plaque formation.[13][14]
This compound's Mechanism of Action and Key Readouts in Mouse Models
This compound's proposed mechanism involves binding to an altered form of FLNA, thereby disrupting its aberrant interaction with the α7 nicotinic acetylcholine receptor (α7nAChR) and other inflammatory receptors like Toll-like receptor 4 (TLR4).[1][2][3][4][15] This disruption is hypothesized to reduce Aβ42 signaling, leading to decreased tau hyperphosphorylation and neuroinflammation.
Key experimental readouts for assessing this compound's efficacy in transgenic mouse models include:
-
Behavioral outcomes: Assessment of cognitive functions such as spatial learning, memory, and working memory.
-
Biochemical analysis: Quantification of Aβ and tau protein levels, including their phosphorylated forms.
-
Histopathological analysis: Visualization and quantification of amyloid plaques and neurofibrillary tangles in brain tissue.
-
Target engagement: Measurement of the interaction between FLNA and its associated receptors.
Quantitative Data Summary
While extensive quantitative data from preclinical studies of this compound in Alzheimer's transgenic mouse models is not widely available in the public domain, some studies have reported on its effects on target engagement. The following table summarizes the reported reduction in FLNA linkages with various receptors in the 3xTg-AD mouse model following oral administration of this compound. It is important to note that a recent press release also highlighted a 60% reduction in seizure frequency in a mouse model of Tuberous Sclerosis Complex, a different neurological disorder, which provides some quantitative evidence of this compound's preclinical activity.[1][16]
| Transgenic Model | Age of Treatment Initiation | Treatment Duration | Analyzed Brain Region | FLNA Linkage Reduction | Reference |
| 3xTg-AD | 4 months | 2 months | Synaptosomes | Significant reduction in FLNA-CXCR4, FLNA-CD4, and FLNA-CCR5 linkages | [17] |
| 3xTg-AD | 8 months | 2 months | Synaptosomes | Significant reduction in FLNA-CXCR4, FLNA-CD4, and FLNA-CCR5 linkages | [17] |
Note: Specific percentage reductions were not provided in the available search results, but the effect was reported as statistically significant (p < 0.001) compared to untreated transgenic mice.
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the efficacy of this compound in transgenic mouse models of Alzheimer's disease.
Behavioral Testing
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation (Day 0): Allow mice to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.
-
Cued Training (Day 1): The platform is made visible (e.g., with a flag) and placed in a different quadrant for each of the four trials. This ensures the mice can see and learn to escape the water by climbing onto a platform.
-
Acquisition Phase (Days 2-5):
-
The platform is submerged approximately 1 cm below the water surface in a fixed location (target quadrant).
-
Each mouse undergoes four trials per day from different starting positions.
-
The mouse is allowed to search for the platform for 60-90 seconds. If it fails to find it, it is gently guided to the platform and allowed to stay there for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded by the tracking software.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis:
-
Acquisition: A decrease in escape latency and path length over the training days indicates learning.
-
Probe Trial: A significantly higher percentage of time spent in the target quadrant compared to other quadrants indicates memory retention.
The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Video camera and analysis software.
Procedure:
-
Acclimation: Place the mouse in the center of the Y-maze and allow it to freely explore all three arms for 5-8 minutes.
-
Recording: A video camera records the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
Scoring: An "alternation" is defined as consecutive entries into three different arms (e.g., A, then B, then C).
Data Analysis:
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A higher percentage of alternation indicates better spatial working memory.
Biochemical Analysis
This protocol describes a sandwich ELISA to measure the levels of Aβ42 in mouse brain tissue.
Materials:
-
Mouse brain tissue (cortex and hippocampus)
-
Homogenization buffer (e.g., with protease inhibitors)
-
Guanidine-HCl for insoluble Aβ extraction
-
Aβ42 ELISA kit (with capture antibody, detection antibody, standard, and substrate)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the cortex and hippocampus on ice.
-
Homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in a buffer containing guanidine-HCl.
-
Incubate to solubilize the aggregated Aβ.
-
Centrifuge and collect the supernatant.
-
-
ELISA Procedure (as per manufacturer's instructions):
-
Coat a 96-well plate with the Aβ42 capture antibody.
-
Block non-specific binding sites.
-
Add brain homogenate samples and Aβ42 standards to the wells.
-
Incubate, then wash the plate.
-
Add the biotinylated detection antibody.
-
Incubate, then wash.
-
Add streptavidin-HRP conjugate.
-
Incubate, then wash.
-
Add TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the Aβ42 standard.
-
Calculate the concentration of Aβ42 in the samples based on the standard curve.
This protocol is for the detection and semi-quantification of phosphorylated tau in brain lysates.
Materials:
-
Mouse brain tissue
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Tau at specific sites like AT8, PHF-1) and anti-total Tau
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Tau overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total tau and a loading control (e.g., β-actin or GAPDH) for normalization.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Tau signal to the total tau signal and/or the loading control.
Histopathological Analysis
This protocol details the staining of amyloid plaques in brain sections using the 6E10 antibody, which recognizes an epitope on Aβ.
Materials:
-
Formalin-fixed, paraffin-embedded mouse brain sections
-
Antigen retrieval solution (e.g., formic acid or citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-β-amyloid (6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope. A common method is incubation in 70-90% formic acid.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the 6E10 primary antibody.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Signal Amplification: Incubate with the ABC reagent.
-
Visualization: Develop the signal with the DAB substrate, which will produce a brown precipitate at the location of the plaques.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin (optional), dehydrate, and mount the sections.
Data Analysis:
-
Capture images of stained sections.
-
Quantify the plaque burden by measuring the percentage of the area covered by plaques using image analysis software (e.g., ImageJ).
Thioflavin S is a fluorescent dye that binds to the β-sheet structure of fibrillar amyloid plaques.
Materials:
-
Brain sections (frozen or paraffin-embedded)
-
Thioflavin S solution (e.g., 1% in 80% ethanol)
-
Ethanol series for differentiation
-
Fluorescence microscope
Procedure:
-
Rehydration: Rehydrate the sections if necessary.
-
Staining: Incubate the sections in the Thioflavin S solution.
-
Differentiation: Differentiate the sections in a series of ethanol washes to reduce background staining.
-
Mounting: Mount the sections with an aqueous mounting medium.
-
Imaging: Visualize the fluorescently labeled plaques using a fluorescence microscope with the appropriate filter set (excitation ~440 nm, emission ~521 nm).
Data Analysis:
-
Similar to IHC, quantify the plaque load by measuring the area of Thioflavin S fluorescence.
Visualizations
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: this compound binds to altered FLNA, disrupting its pathological interactions.
Experimental Workflow for this compound Efficacy Testing in Transgenic Mice
Caption: Workflow for testing this compound in transgenic AD mouse models.
Logical Relationships of Experimental Readouts
Caption: Relationship between this compound's effects at different biological levels.
References
- 1. investing.com [investing.com]
- 2. PTI-125 binds and reverses an altered conformation of filamin A to reduce Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Amyloid-Related Alzheimer's Disease Pathogenesis by a Small Molecule Targeting Filamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Cassava Sciences announces interim results from its open-label study of this compound in mild-to-moderate AD | Alzheimer Europe [alzheimer-europe.org]
- 9. Market Chameleon [marketchameleon.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 15. Frontiers | this compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]
- 16. Cassava Presents Promising Preclinical this compound Data at TSC Alliance Meeting | Cassava Sciences, Inc. [cassavasciences.com]
- 17. Cassava Sciences' this compound Does Not Appear To Be Effective Against Alzheimer's Disease | Seeking Alpha [seekingalpha.com]
Best Practices for Simufilam Dosage in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the best practices for determining and applying Simufilam (also known as PTI-125) dosage in preclinical animal studies. This document summarizes key findings from studies in Alzheimer's Disease (AD) and Tuberous Sclerosis Complex (TSC)-related epilepsy models, offering detailed experimental methodologies and quantitative data to inform future research.
Introduction
This compound is an investigational small molecule drug that targets an altered conformation of the scaffolding protein Filamin A (FLNA). By restoring FLNA's normal shape and function, this compound is proposed to disrupt pathological signaling cascades in neurodegenerative and neurological disorders.[1][2] Initially developed for Alzheimer's disease, its mechanism of action has also shown promise in preclinical models of Tuberous Sclerosis Complex (TSC)-related epilepsy.[3] The development of this compound for Alzheimer's disease was discontinued in November 2024 after it did not show clinical benefit in Phase III trials.[1]
Mechanism of Action
In the context of Alzheimer's disease, this compound is believed to work by preventing the toxic signaling of amyloid-beta (Aβ) through the α7 nicotinic acetylcholine receptor (α7nAChR). This interaction is thought to require the recruitment of altered FLNA. By binding to FLNA, this compound prevents this association, thereby reducing downstream tau hyperphosphorylation and neuroinflammation.[2][4]
In models of TSC-related epilepsy, a condition characterized by hyperactive mTOR signaling, this compound has been shown to reduce seizure activity.[5][6] This effect is linked to the increased expression of FLNA in affected neurons. Notably, this compound's anti-seizure activity appears to be independent of the mTOR signaling pathway.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in animal models of Alzheimer's disease and TSC-related epilepsy.
Table 1: Efficacy of this compound in a Mouse Model of Tuberous Sclerosis Complex (TSC)-Related Epilepsy
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Efficacy Endpoints | Results | Reference |
| Mouse model of focal cortical malformations | Not Specified | Not Specified | Before or after seizure onset | Seizure frequency | 60% reduction compared to vehicle (p<0.0001) | [6] |
| Mouse model of focal cortical malformations | Not Specified | Not Specified | Before or after seizure onset | Seizure freedom | Significantly more mice achieved seizure freedom (11/32 this compound vs. 3/29 vehicle, p=0.0343) | [6] |
Table 2: Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Efficacy Endpoints | Results | Reference |
| 3xTg-AD Mice | 20 mg/kg/day | Oral | 2 months | Spatial and working memory | Improved | [7] |
| 3xTg-AD Mice | 20 mg/kg/day | Oral | 2 months | p-tau, beta-amyloid, inflammatory cytokines | Reduced | [7] |
| 3xTg-AD Mice | 20 mg/kg/day | Oral | 2 months | Synaptic density | Increased | [7] |
Table 3: Toxicological Data for this compound in Preclinical Animal Studies
| Animal Species | Study Duration | Dosage Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at Adverse Effect Levels |
| Rat | 6 months | 50, 500, 1000 mg/kg/day | 500 mg/kg/day (in a 28-day study) | At 500 and 1000 mg/kg/day: decreased body weights, adverse liver alterations (increased weight, hepatocellular hypertrophy, vacuolation, degeneration, pigmentation, oval cell hyperplasia). |
| Dog | 9 months | 25, 75, 150/200 mg/kg/day | 75 mg/kg/day | At 150/200 mg/kg: bodyweight loss, salivation, muscle fasciculations, two unexplained deaths. |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a 3xTg-AD Mouse Model
This protocol describes a typical efficacy study to evaluate the effects of this compound on cognitive deficits and Alzheimer's disease pathology in the 3xTg-AD mouse model.
1. Animal Model:
-
Species: Triple-transgenic mice (3xTg-AD) harboring PS1(M146V), APP(Swe), and tau(P301L) transgenes, and age-matched wild-type controls.
-
Age: Start of treatment at an age when pathology is known to be present (e.g., 6-8 months).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulation: Prepare this compound (PTI-125) in a suitable vehicle for oral administration (e.g., sterile water or a specific formulation buffer). The final concentration should be calculated based on the average weight of the mice to achieve the target dose of 20 mg/kg.
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 2 months.
3. Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is guided to it and allowed to remain there for 15-30 seconds.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
4. Tissue Collection and Biomarker Analysis:
-
Tissue Collection: At the end of the treatment period and following behavioral testing, mice are euthanized. Brains are harvested, with one hemisphere fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.
-
ELISA for Aβ and p-tau:
-
Homogenize brain tissue in appropriate lysis buffers to extract soluble and insoluble protein fractions.
-
Use commercially available ELISA kits to quantify the levels of Aβ40, Aβ42, and phosphorylated tau (e.g., at serine 202 and threonine 231).
-
Follow the manufacturer's instructions for the ELISA procedure, including sample dilution, incubation times, and detection.
-
Protocol 2: Evaluation of this compound in a Mouse Model of TSC-Related Epilepsy
This protocol outlines a study to assess the anti-seizure efficacy of this compound in a mouse model of Tuberous Sclerosis Complex.
1. Animal Model:
-
Species: A mouse model with mutations in Tsc1 or Tsc2 genes, leading to the development of cortical malformations and spontaneous seizures.
-
Monitoring: Implant EEG electrodes for continuous monitoring of seizure activity.
2. Drug Administration:
-
Dosage: Determine the appropriate dose based on previous studies or dose-ranging experiments.
-
Administration: Administer this compound or vehicle either before the expected onset of seizures (prophylactic) or after the establishment of regular seizure activity (therapeutic). The route of administration can be oral gavage or intraperitoneal injection.
3. Seizure Analysis:
-
Record and analyze EEG data to quantify seizure frequency, duration, and severity.
-
Compare the seizure parameters between the this compound-treated and vehicle-treated groups.
4. Histological Analysis:
-
At the end of the study, perfuse the mice and collect the brains for histological analysis.
-
Examine neuronal morphology and markers of neuroinflammation in the cortical malformations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism in Alzheimer's Disease.
Caption: this compound's proposed mechanism in TSC-related epilepsy.
Caption: General experimental workflow for preclinical this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filamin A inhibition reduces seizure activity in a mouse model of focal cortical malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing Amyloid-Related Alzheimer's Disease Pathogenesis by a Small Molecule Targeting Filamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cassava Sciences Presents Promising Preclinical Data on this compound for Tuberous Sclerosis Complex-Related Epilepsy [ainvest.com]
- 6. Cassava Presents Promising Preclinical this compound Data at TSC Alliance Meeting | Cassava Sciences, Inc. [cassavasciences.com]
- 7. alzdiscovery.org [alzdiscovery.org]
Troubleshooting & Optimization
Addressing reproducibility issues in Simufilam research
Technical Support Center: Simufilam Research
An Important Note for Researchers: The study of this compound is marked by significant controversy regarding data integrity and reproducibility. Initial preclinical and early-phase clinical results reported by Cassava Sciences were met with allegations of data manipulation, particularly concerning Western blot images and the analysis of clinical data.[1][2][3][4] While some journals found no conclusive evidence of manipulation in specific papers, the controversy led to investigations by the SEC, which were settled by Cassava Sciences without an admission of guilt.[5][6]
Crucially, subsequent Phase 3 clinical trials, RETHINK-ALZ and REFOCUS-ALZ, failed to meet their primary endpoints for improving cognition and daily function in patients with mild-to-moderate Alzheimer's disease.[7][8] Development of this compound for this indication has been discontinued.[7][9]
This technical support center aims to provide researchers with information on the proposed mechanisms and experimental protocols that have been published, alongside troubleshooting guides for the core techniques involved. The content is presented for informational and methodological purposes, acknowledging the history of reproducibility challenges and the ultimate clinical trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action? A1: this compound (formerly PTI-125) is an oral small-molecule drug candidate that was investigated for the treatment of Alzheimer's disease.[10] Its proposed mechanism does not involve the direct removal of amyloid-beta (Aβ) plaques. Instead, it was designed to bind to an altered conformation of the scaffolding protein Filamin A (FLNA).[11][12] This binding is theorized to restore FLNA to its normal shape, thereby disrupting its aberrant linkage to the α7 nicotinic acetylcholine receptor (α7nAChR). By doing so, this compound was intended to block Aβ's toxic signaling through this receptor, which is believed to contribute to tau hyperphosphorylation and neuroinflammation.[10][13][14]
Q2: What were the primary reproducibility issues and controversies surrounding this compound research? A2: The controversy began in August 2021 when a citizen petition was filed with the FDA, citing evidence of data manipulation in publications supporting this compound.[2][3] The allegations centered on irregularities in Western blot images, such as spliced bands and duplicated images, which called the preclinical data into question.[1][3][4] Further scrutiny was applied to the analysis of Phase 2b clinical trial data, with the U.S. Securities and Exchange Commission (SEC) later charging that the results were presented in a misleading way, for instance, by excluding 40% of participants from an analysis to show a positive effect.[5][6] A report from the City University of New York (CUNY), where some of the foundational research was conducted, found "long-standing and egregious misconduct in data management and record keeping" by the lead researcher.[2][4]
Q3: What was the definitive outcome of the Phase 3 clinical trials for this compound? A3: The Phase 3 program for this compound, which included the RETHINK-ALZ and REFOCUS-ALZ trials, was ultimately unsuccessful. The trials did not meet their co-primary endpoints.[7][8] There were no significant improvements in cognitive function, as measured by the ADAS-Cog12 scale, or in daily function, as measured by the ADCS-ADL scale, compared to placebo.[7] Following these unambiguous results, Cassava Sciences announced the discontinuation of the drug's development for Alzheimer's disease.[7][9]
Q4: What is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and how was it used in this compound research? A4: TR-FRET is a highly sensitive assay used to measure molecular interactions in close proximity. In this compound research, it was used to quantify the binding of amyloid-beta (Aβ42) to the α7 nicotinic acetylcholine receptor (α7nAChR).[13] Publications reported that this compound was able to reduce the binding of Aβ42 to the receptor with a picomolar IC50, suggesting a potent disruption of this key pathogenic interaction.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound clinical trials and preclinical studies as reported in public announcements and publications.
Table 1: Summary of Phase 3 RETHINK-ALZ Trial Topline Results (52 Weeks)
| Endpoint | This compound (100 mg) | Placebo | Outcome |
|---|---|---|---|
| ADAS-Cog12 (Change from Baseline) | 2.8 | 3.2 | No significant difference (p = .43)[8] |
| ADCS-ADL (Change from Baseline) | -3.3 | -3.8 | No significant difference (p = .40)[8] |
Higher ADAS-Cog12 scores indicate worse cognitive function. Lower ADCS-ADL scores indicate greater functional impairment.
Table 2: Summary of Phase 3 REFOCUS-ALZ Trial Topline Results
| Endpoint | This compound (50 mg) | This compound (100 mg) | Placebo | Outcome |
|---|---|---|---|---|
| ADAS-Cog12 (Change from Baseline) | 5.26 | 4.97 | 4.7 | No significant difference[7] |
| ADCS-ADL (Change from Baseline) | -6.43 | -6.27 | -5.32 | No significant difference[7] |
Table 3: Reported Preclinical Potency of this compound
| Assay | Measurement | Reported Value | Source |
|---|
| TR-FRET | IC50 for reduction of Aβ42 binding to α7nAChR | 10 picomolar |[13][14] |
Troubleshooting & Experimental Guides
Guide 1: Western Blotting for Filamin A (FLNA) Interaction
Q: We are experiencing weak or no signal for FLNA (~280 kDa) on our Western blots. What are the likely causes and solutions?
A: Detecting a large protein like FLNA can be challenging. Here are common issues and troubleshooting steps:
-
Poor Protein Transfer:
-
Cause: Inefficient transfer from the gel to the membrane is common for high molecular weight proteins.
-
Solution: Optimize your transfer conditions. Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution of large proteins. Employ a wet transfer system overnight at 4°C at a low, constant voltage (e.g., 20-30 V). Ensure the transfer buffer contains an appropriate amount of methanol (10-20%); too much can cause protein precipitation, while too little can lead to gel swelling and poor transfer.[15]
-
-
Incorrect Antibody Concentration:
-
Insufficient Protein Loading:
-
Cause: The amount of total protein loaded per lane may be insufficient to detect the target.
-
Solution: Increase the amount of protein loaded to 20-40 µg of total cell lysate per lane. Always include a positive control if available.[18]
-
-
Antibody Activity:
-
Cause: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the antibody. Verify the antibody's expiration date and recommended storage conditions.[17]
-
Q: Our blots show high background and non-specific bands, making interpretation difficult. How can we improve this?
A: High background often results from non-specific antibody binding. Consider these solutions:
-
Blocking Optimization:
-
Cause: Incomplete blocking of the membrane.
-
Solution: Increase the blocking time to at least 1-2 hours at room temperature. Use a fresh blocking solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. For phospho-specific antibodies, BSA is recommended over milk, as milk contains casein, a phosphoprotein.[18][19]
-
-
Antibody Concentration:
-
Cause: The primary or secondary antibody concentration is too high.
-
Solution: Reduce the concentration of both antibodies. High concentrations increase the likelihood of off-target binding.[15]
-
-
Washing Steps:
-
Cause: Insufficient washing to remove unbound antibodies.
-
Solution: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with a buffer like TBST.[15]
-
Detailed Experimental Protocols
Protocol 1: TR-FRET Assay for Aβ42-α7nAChR Binding Inhibition
(Based on methodology described in Burns et al., IJMS, 2023)[13][14]
-
Cell Culture: Culture HEK293T cells engineered to express SNAP-tagged α7nAChR.
-
Cell Plating: Plate cells in a suitable microplate (e.g., 96-well) and allow them to adhere.
-
Labeling: Label the SNAP-α7nAChR with an appropriate acceptor fluorophore (e.g., a terbium cryptate-conjugated SNAP-tag substrate).
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include controls with unlabeled Aβ42 (for competition) and vehicle only.
-
Aβ42-FAM Addition: Add the donor fluorophore, FAM-labeled Aβ42, to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Reading the Plate: Measure the fluorescence emission at two wavelengths (one for the donor, one for the acceptor) using a TR-FRET-compatible plate reader. The reader will introduce a time delay after excitation to reduce background fluorescence.
-
Data Analysis: Calculate the ratio of acceptor-to-donor fluorescence. A decrease in this ratio indicates inhibition of Aβ42-FAM binding to the receptor. Plot the ratio against the log concentration of the inhibitor to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) for FLNA-Receptor Interaction
(Based on general methodology described in Wang et al., Frontiers in Aging Neuroscience, 2023)[12][20]
-
Sample Preparation: Homogenize brain tissue or lyse cultured cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-Clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-FLNA) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting partner (e.g., anti-α7nAChR, anti-TLR4).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Proposed signaling pathway of this compound in Alzheimer's Disease.
References
- 1. An Alzheimer’s drugmaker is accused of data ‘manipulation.’ Should its trials be stopped? | PharmaVoice [pharmavoice.com]
- 2. Cassava Defends Alzheimer’s Asset in Response to Data Manipulation Allegations - BioSpace [biospace.com]
- 3. beingpatient.com [beingpatient.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Cassava Sciences settles with SEC for $40M over skewed Alzheimer’s drug data | News Brief | Compliance Week [complianceweek.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Clinical trial failure ends controversial trajectory of promising treatment for Alzheimer’s disease : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 10. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Nasdaq [nasdaq.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 20. Frontiers | this compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and navigate the controversy surrounding the Western blot data for Simufilam (formerly PTI-125). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during related experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the core of the controversy surrounding the this compound Western blots?
A1: The controversy primarily revolves around allegations of data manipulation in Western blot images published in several peer-reviewed articles by Cassava Sciences and its collaborators.[1][2] A Citizen Petition filed with the U.S. Food and Drug Administration (FDA) in August 2021, and subsequent analyses by independent scientists, raised concerns about anomalies in these images.[1][2] These allegations suggest that some Western blot data supporting the mechanism of action and efficacy of this compound may not be reliable.[1]
Q2: What specific issues have been raised about the Western blot images?
A2: Specific concerns that have been publicly discussed include:
-
Image Manipulation: Allegations suggest that some Western blot images appear to have been inappropriately manipulated, with signs of cutting, pasting, or selective editing of bands.[3]
-
Identical Bands: In some instances, different experimental conditions appear to show Western blot bands that are identical, which is statistically improbable.[1]
-
Irregular Spacing and Migration: Concerns have been raised about the inconsistent spacing and migration patterns of protein bands within the same gel, suggesting that the images may not represent a single, contiguous experiment.
-
Overexposure and High Contrast: Critics have pointed out that many of the blot images are overexposed and have excessively high contrast, which can obscure important details and potentially mask irregularities.
Q3: How has Cassava Sciences responded to these allegations?
A3: Cassava Sciences has consistently denied all allegations of data manipulation, stating that the claims are false and misleading. The company has defended the integrity of its science and its researchers. In response to specific points, they have argued that:
-
High-quality Western blot bands are expected to look sharp.
-
Control bands are expected to be similar across lanes.
-
"Halo" effects can be a normal artifact of the Western blotting process.
Q4: What have scientific journals concluded about the publications ?
A4: The response from scientific journals has been mixed.
-
The Journal of Neuroscience investigated a 2012 paper and initially stated they found "no evidence of data manipulation," though they did request a correction for a duplicated panel.[4] However, the journal later issued an "Expression of Concern" for two papers, pending an institutional investigation.[5]
-
Neurobiology of Aging also issued an "Expression of Concern" for a 2017 paper.[5]
Q5: What is the proposed mechanism of action for this compound that these Western blots were intended to support?
A5: this compound is a small molecule drug candidate proposed to treat Alzheimer's disease.[6] Its mechanism of action is centered on its ability to bind to and restore the normal shape and function of an altered form of the protein Filamin A (FLNA).[6] In Alzheimer's disease, FLNA is thought to be misfolded, which allows it to aberrantly interact with other proteins, including the alpha-7 nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4).[7][8] This aberrant interaction is believed to facilitate the toxic signaling of amyloid-beta (Aβ), leading to tau hyperphosphorylation and neuroinflammation.[7][8] this compound is designed to disrupt these pathological interactions by correcting the conformation of FLNA.[8]
Troubleshooting Guide for Western Blot Experiments
The following troubleshooting guide is designed to help researchers avoid common pitfalls in Western blotting that are relevant to the issues raised in the this compound controversy.
| Issue | Potential Cause | Recommended Solution |
| Bands Appear "Cut Out" or Spliced | Improper gel loading; post-imaging manipulation. | Ensure even loading of samples across the gel. Use a high-quality, seamless gel. All post-imaging adjustments to brightness and contrast should be applied to the entire image uniformly. Document all image processing steps. |
| Identical Bands in Different Lanes | Sample duplication; image manipulation. | Carefully label and track all samples to avoid loading the same sample in multiple lanes. If results appear unexpectedly identical, repeat the experiment with freshly prepared samples. |
| Irregular Band Spacing | "Smiling" effect due to uneven heat distribution during electrophoresis; distorted gel matrix. | Run the gel at a lower voltage for a longer period to minimize heat generation. Ensure the running buffer is fresh and at the correct concentration. Allow gels to polymerize completely and evenly. |
| High Background or "Halo" Effect | Insufficient blocking; antibody concentration too high; insufficient washing. | Optimize blocking conditions (e.g., type of blocking agent, incubation time). Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Increase the number and duration of wash steps. |
| Overexposed Bands | Too much protein loaded; high antibody concentration; long exposure time. | Perform a protein concentration assay to ensure appropriate loading amounts. Optimize antibody concentrations. Use an imaging system with a wide dynamic range and perform a series of exposures to find the optimal one. |
| Inconsistent Loading Controls | Inaccurate protein quantification; pipetting errors; use of an inappropriate loading control protein. | Use a reliable protein quantification method (e.g., BCA assay). Use calibrated pipettes and practice consistent loading techniques. Validate that the chosen loading control's expression is not affected by the experimental conditions. |
Experimental Protocols & Methodologies
While the full, detailed experimental protocols from the original publications by Wang et al. are not fully accessible, this section provides a generalized methodology for key experiments based on available information. Researchers should always optimize these protocols for their specific experimental conditions.
Co-Immunoprecipitation (Co-IP) of FLNA and Associated Proteins
This protocol is for investigating the interaction between Filamin A (FLNA) and binding partners such as the alpha-7 nicotinic acetylcholine receptor (α7nAChR).
-
Cell or Tissue Lysis:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to the lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and collect the pre-cleared supernatant. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody against the protein of interest (e.g., anti-FLNA) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Run the supernatant on an SDS-PAGE gel and proceed with Western blotting to detect the interacting protein (e.g., with an anti-α7nAChR antibody).
-
Western Blotting for Phosphorylated Tau
This protocol is for detecting changes in the phosphorylation state of the tau protein.
-
Sample Preparation: Prepare protein lysates from cells or tissues as described in the Co-IP protocol.
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phosphorylated tau (e.g., anti-phospho-Tau at a specific serine or threonine residue) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for total tau levels, the membrane can be stripped and re-probed with an antibody that recognizes total tau.
-
Quantitative Data Summary
The following tables summarize publicly available quantitative data related to this compound's effects.
Table 1: Effect of this compound on CSF Biomarkers in a Phase 2a Open-Label Study
| Biomarker | Mean Change from Baseline (28 days) | p-value |
| Total Tau (T-tau) | -38% | <0.00001 |
| Phosphorylated Tau (P-tau181) | -18% | <0.00001 |
| Neurogranin | -72% | <0.00001 |
| Neurofilament Light Chain (NfL) | -55% | <0.00001 |
| sTREM2 | -65% | <0.00001 |
| YKL-40 | -44% | <0.00001 |
| HMGB1 | -53% | <0.00001 |
| (Data from a Cassava Sciences press release, July 29, 2021) |
Table 2: Cognitive Outcomes from a Phase 2b Study (ADAS-Cog11)
| Patient Group | Mean Change from Baseline (1 year) |
| All Patients | Minimal decline |
| Patients with Mild Alzheimer's | -2.4 points (improvement) |
| Patients with Moderate Alzheimer's | +4.4 points (decline) |
| (Data from a Cassava Sciences press release, March 14, 2023)[9] |
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in Alzheimer's disease.
General Western Blot Experimental Workflow
Caption: A generalized workflow for Western blot analysis.
Logical Relationship of the Controversy
Caption: Logical flow of the this compound Western blot controversy.
References
- 1. scienceintegritydigest.com [scienceintegritydigest.com]
- 2. securitieslawyer101.com [securitieslawyer101.com]
- 3. biospace.com [biospace.com]
- 4. Review by Journal of Neuroscience Shows No Evidence of Data Manipulation in Technical Paper Foundational to Cassava Sciences’ Lead Drug Candidate | Cassava Sciences, Inc. [cassavasciences.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound | Cassava Sciences, Inc. [cassavasciences.com]
- 7. This compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
Navigating the Complexities of Simufilam Clinical Data: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
The journey of Simufilam, an investigational drug for Alzheimer's disease, has been marked by both initial promise and significant challenges in the interpretation of its clinical and preclinical data. This technical support center provides a comprehensive resource for researchers and drug development professionals to understand the nuances of this compound's data, troubleshoot potential experimental issues, and navigate the controversies surrounding its development.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a small molecule designed to restore the normal shape and function of an altered form of the scaffolding protein Filamin A (FLNA).[1][2][3] In Alzheimer's disease, FLNA is thought to be conformationally altered, leading to its aberrant interaction with the alpha-7 nicotinic acetylcholine receptor (α7nAChR).[4][5] This abnormal linkage is hypothesized to facilitate the toxic signaling of soluble amyloid-beta 42 (Aβ42), leading to tau hyperphosphorylation and neuroinflammation.[5][6] this compound purportedly binds to the altered FLNA, disrupting its connection with α7nAChR and thereby blocking these downstream pathological effects.[3][4][5]
Q2: What were the key clinical trials for this compound and their primary endpoints?
The pivotal clinical trials for this compound were the Phase 3 studies, ReThink-ALZ (NCT04994483) and ReFocus-ALZ (NCT05026177). Both trials enrolled patients with mild-to-moderate Alzheimer's disease.[7][8] The co-primary endpoints for these studies were the change from baseline in:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog12): To assess cognitive function.[7]
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): To measure functional ability in daily life.[7]
Earlier Phase 2 trials also provided initial data on safety and biomarkers.[1][9]
Q3: What were the top-line results of the Phase 3 clinical trials?
Both the ReThink-ALZ and ReFocus-ALZ Phase 3 trials failed to meet their co-primary endpoints.[7][8][10][11][12] this compound did not demonstrate a statistically significant slowing of cognitive or functional decline compared to placebo in patients with mild-to-moderate Alzheimer's disease.[7][10][11][12] Following these results, Cassava Sciences announced the discontinuation of the this compound development program for Alzheimer's disease.[8][11][13]
Q4: What are the main controversies and challenges surrounding the interpretation of this compound's data?
The interpretation of this compound's data has been subject to significant debate and scrutiny, centered around several key issues:
-
Allegations of Data Manipulation: A central controversy involves allegations of data manipulation, particularly concerning Western blot images in preclinical publications that support the drug's mechanism of action.[14][15][16] These allegations, brought forth in a citizen petition to the FDA and by independent researchers, have led to investigations by academic institutions, the Department of Justice (DOJ), and the Securities and Exchange Commission (SEC).[14][17][18][19]
-
Discrepancies in Biomarker Data: Questions were raised about the analysis and reporting of biomarker data from early clinical studies.[20]
-
Phase 3 Trial Failures: The definitive failure of the large-scale Phase 3 trials to show clinical efficacy has cast significant doubt on the therapeutic potential of this compound for Alzheimer's disease.[7][8][10][11][12]
-
Retractions and Expressions of Concern: Several scientific publications related to this compound's underlying science have been retracted or have had expressions of concern issued by the publishing journals.[4][18]
Troubleshooting Guides for Experimental Data
For researchers working on related pathways or encountering similar experimental challenges, these guides offer potential troubleshooting strategies.
Guide 1: Investigating Protein-Protein Interactions Involving Scaffolding Proteins
Issue: Difficulty in reliably detecting or quantifying the interaction between a scaffolding protein (like FLNA) and a receptor (like α7nAChR).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low abundance of the interacting complex | Optimize co-immunoprecipitation (Co-IP) protocol: Increase protein input, use a more specific antibody, or try a proximity ligation assay (PLA). | Enhanced signal-to-noise ratio, allowing for clearer detection of the interaction. |
| Transient or weak interaction | Utilize a more sensitive detection method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5] or Surface Plasmon Resonance (SPR). | Quantitative data on binding affinity and kinetics, providing a more detailed understanding of the interaction. |
| Antibody inefficiency or non-specificity | Validate antibodies thoroughly using positive and negative controls (e.g., knockout/knockdown cell lines). Test multiple antibodies from different vendors. | Confidence that the observed signal is specific to the target proteins. |
| Post-translational modifications affecting interaction | Analyze for potential modifications (e.g., phosphorylation) that may regulate the interaction. Use mass spectrometry to identify modification sites. | Insight into the regulatory mechanisms governing the protein-protein interaction. |
Guide 2: Addressing Inconsistencies in Western Blot Data
Issue: Reproducibility issues or concerns about the integrity of Western blot results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample loading inaccuracies | Use a reliable protein quantification assay (e.g., BCA) and run a loading control (e.g., GAPDH, β-actin) on every blot. Normalize band intensities to the loading control. | Consistent and quantifiable results that can be reliably compared across different samples and experiments. |
| Antibody cross-reactivity or non-specificity | Perform antibody validation as described in Guide 1. Include a "no primary antibody" control to check for non-specific binding of the secondary antibody. | Clean blots with minimal background and confidence in the specificity of the detected bands. |
| Image acquisition and analysis bias | Establish a standardized protocol for image acquisition, ensuring that the signal is not saturated. Use a consistent method for background subtraction and densitometry analysis. | Unbiased and reproducible quantification of protein levels. |
| Underlying biological variability | Increase the number of biological replicates to ensure that the observed effects are not due to random chance. | Statistically robust data that accurately reflects the biological reality. |
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from this compound's clinical trials.
Table 1: Phase 3 ReThink-ALZ Trial (52 Weeks) [7][21]
| Endpoint | This compound 100 mg (LS Mean Change) | Placebo (LS Mean Change) | P-value |
| ADAS-Cog12 | 2.8 (SE 0.36) | 3.2 (SE 0.36) | 0.43 |
| ADCS-ADL | -3.3 (SE 0.44) | -3.8 (SE 0.44) | 0.40 |
Table 2: Phase 3 ReFocus-ALZ Trial (76 Weeks) [8][22]
| Endpoint | This compound 50 mg (LS Mean Change) | This compound 100 mg (LS Mean Change) | Placebo (LS Mean Change) | P-value (50mg vs Placebo) | P-value (100mg vs Placebo) |
| ADAS-Cog12 | 5.26 (±0.46) | 4.97 (±0.46) | 4.70 (±0.46) | 0.37 | 0.67 |
| ADCS-ADL | -6.43 (±0.57) | -6.27 (±0.57) | -5.32 (±0.57) | 0.16 | 0.23 |
Table 3: Phase 2b Study (28 Days) - Biomarker Data [1]
| Biomarker | Treatment Effect | Statistical Significance |
| CSF Tau and other primary endpoint biomarkers | Failed to show a statistically significant effect | Not significant |
| CSF IL-1β | Significantly reduced | p < 0.035 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect FLNA-α7nAChR Interaction
-
Cell Lysis: Lyse cultured neuronal cells or homogenized brain tissue with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either FLNA or α7nAChR overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both FLNA and α7nAChR to confirm their co-precipitation.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation: Label one protein of interest (e.g., FLNA) with a donor fluorophore (e.g., terbium cryptate) and the other (e.g., α7nAChR) with an acceptor fluorophore (e.g., d2).
-
Assay Plate Setup: Add the labeled proteins to a microplate well, followed by the test compound (e.g., this compound) at various concentrations.
-
Incubation: Incubate the plate to allow for protein interaction and binding of the test compound.
-
Signal Detection: Excite the donor fluorophore with a specific wavelength of light. If the proteins are in close proximity (i.e., interacting), energy will be transferred from the donor to the acceptor, which will then emit light at its specific wavelength.
-
Data Analysis: Measure the emission from both the donor and acceptor fluorophores. The ratio of the acceptor to donor signal is proportional to the extent of protein-protein interaction. Calculate IC50 values for compounds that disrupt the interaction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in Alzheimer's disease.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Logical relationship of key events in this compound's development.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. docs.publicnow.com [docs.publicnow.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]
- 7. neurologylive.com [neurologylive.com]
- 8. Cassava ends this compound Alzheimer’s programme after second Phase III failure [clinicaltrialsarena.com]
- 9. Cassava reveals this compound slowed cognitive decline in Phase II Alzheimer’s trial [clinicaltrialsarena.com]
- 10. Cassava’s Shares Plunge as Alzheimer’s Drug Fails Phase III - BioSpace [biospace.com]
- 11. Cassava Finally Ends Alzheimer’s Program for Embattled this compound - BioSpace [biospace.com]
- 12. End of the line for Cassava's troubled Alzheimer's programme | pharmaphorum [pharmaphorum.com]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. beingpatient.com [beingpatient.com]
- 15. An Alzheimer’s drugmaker is accused of data ‘manipulation.’ Should its trials be stopped? | PharmaVoice [pharmavoice.com]
- 16. iflscience.com [iflscience.com]
- 17. Cassava’s Stock Rises After Licensing Seizure Rights for Embattled Drug this compound - BioSpace [biospace.com]
- 18. Clinical trial failure ends controversial trajectory of promising treatment for Alzheimer’s disease : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 19. Cassava Leaders Pushed Flawed Alzheimerâs Drug Data, Suit Says [news.bloomberglaw.com]
- 20. beingpatient.com [beingpatient.com]
- 21. Cassava Sciences Topline Phase 3 Data Did Not Meet Co-Primary Endpoints | Cassava Sciences, Inc. [cassavasciences.com]
- 22. neurologylive.com [neurologylive.com]
Optimizing Simufilam dosage and administration in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical experiments involving Simufilam (also known as PTI-125). The content addresses common questions, provides detailed protocols, and summarizes key data, while also acknowledging the important context of the drug's clinical development history.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small oral molecule proposed to act by binding to an altered conformation of Filamin A (FLNA), a crucial scaffolding protein.[1][2][3][4] In Alzheimer's disease (AD), FLNA is thought to be misfolded, which allows it to form an aberrant link with the α7 nicotinic acetylcholine receptor (α7nAChR). This linkage is believed to facilitate toxic signaling by soluble amyloid-beta 42 (Aβ42), leading to tau hyperphosphorylation and subsequent neurodegeneration.[1][3][5][6] this compound is designed to restore the normal shape of FLNA, thereby disrupting the FLNA-α7nAChR interaction and blocking this pathological cascade.[1][3][4][6] Additionally, it is suggested to disrupt the linkage of altered FLNA to Toll-like receptor 4 (TLR4), which in turn reduces Aβ42-mediated neuroinflammation.[3][5]
Q2: What is a typical effective dose of this compound in preclinical mouse models of Alzheimer's Disease?
A2: Preclinical studies in mouse models of Alzheimer's disease have reported using a dose of 20 mg/kg/day.[1] This dosage was administered orally and was shown to reduce pathologies such as tau hyperphosphorylation, amyloid deposits, and neuroinflammation.[1]
Q3: How should this compound be administered to mice in a preclinical setting?
A3: In published preclinical studies, this compound was administered orally.[1][5] Oral gavage is a standard and precise method for this route of administration in mice. It is critical to use a proper vehicle for administration and ensure the compound is fully solubilized or evenly suspended. See the detailed protocol for oral gavage in the "Experimental Protocols" section below.
Q4: What are the expected outcomes of this compound treatment in AD mouse models?
A4: Based on published preclinical data, expected outcomes include improvements in cognitive and behavioral tasks, such as the Morris water maze.[7][8] On a molecular level, treatment has been reported to reduce levels of phosphorylated tau, amyloid plaques, and inflammatory cytokines.[1][5][9] It has also been suggested to improve synaptic plasticity and insulin receptor signaling.[1][2]
Q5: There are reports of controversy and clinical trial failures related to this compound. How should this impact my research?
A5: It is critical to be aware that this compound's development has been subject to significant controversy, including allegations of data manipulation in foundational preclinical studies.[6][10] Several scientific publications have received "expressions of concern."[6] Furthermore, Phase 3 clinical trials for this compound were discontinued in late 2024 after failing to meet their primary endpoints, showing no clinical benefit in patients with Alzheimer's disease.[6]
For researchers, this context is crucial. Any new preclinical work should be designed with exceptionally rigorous controls and unbiased outcome measures. It is advisable to include multiple, independent methods to validate any findings. The discrepancy between the initial preclinical promise and the ultimate clinical failure is a significant scientific question that warrants careful and transparent investigation.
Troubleshooting Guide
Issue 1: Inconsistent or no significant effect on cognitive performance (e.g., in Morris Water Maze).
-
Possible Cause 1: Dosing and Administration.
-
Solution: Verify the concentration and stability of your this compound solution. Ensure accurate oral gavage technique to confirm the full dose is administered. Consider performing pharmacokinetic analysis to confirm drug exposure in your animal model.
-
-
Possible Cause 2: Behavioral Assay Sensitivity.
-
Solution: The Morris water maze can be influenced by factors like mouse strain, age, stress levels, and visual acuity.[2][11][12] Ensure all environmental cues are consistent and that animals are properly habituated. Run control groups to test for non-specific effects on motor or sensory functions. See the detailed Morris Water Maze protocol for best practices.
-
-
Possible Cause 3: Lack of Efficacy.
-
Solution: Given the clinical trial outcomes, the original preclinical efficacy may not be robustly reproducible. It is essential to pre-specify endpoints, use appropriate statistical power, and ensure blinding during behavioral scoring to prevent experimenter bias.
-
Issue 2: No significant change in molecular biomarkers (e.g., p-tau, Aβ levels, inflammatory cytokines).
-
Possible Cause 1: Antibody or Assay Issues.
-
Solution: For Western blotting, validate your primary antibody for specificity to the target protein (e.g., FLNA, p-tau). Run positive and negative controls. For ELISA assays, confirm the kit's sensitivity and specificity. See the Western Blot troubleshooting protocol for more details.
-
-
Possible Cause 2: Timing of Analysis.
-
Solution: The timing of tissue collection relative to the treatment duration may be critical. Pathological changes may require a specific treatment window to be observed. Consider a time-course study to identify the optimal endpoint.
-
-
Possible Cause 3: Target Engagement.
-
Solution: The core hypothesis relies on this compound binding to altered FLNA. It is possible the specific conformation of FLNA in your model system does not allow for effective binding. Consider developing an assay (e.g., co-immunoprecipitation) to directly measure the engagement of this compound with FLNA or its effect on the FLNA-α7nAChR interaction in your model.
-
Quantitative Data Summary
The following table summarizes key quantitative data from published preclinical and clinical studies.
| Parameter | Model/System | Dosage/Concentration | Key Quantitative Finding | Reference |
| In Vivo Dosage | Alzheimer's Disease (AD) Mouse Models | 20 mg/kg/day (oral) | Reduced tau hyperphosphorylation, amyloid deposits, and inflammatory cytokines. | [1] |
| Cognitive Effects | Open-Label Human Study (Phase 2) | 100 mg twice daily | An interim analysis reported a 1.6-point improvement on ADAS-Cog11 (10% mean improvement) after 6 months. Note: This was an open-label study and results were not confirmed in Phase 3. | [4] |
| Biomarker Effects | Phase 2b Human Study (28 days) | 50 mg & 100 mg twice daily | Significant reduction in CSF biomarkers including total tau, P-tau181, neurogranin, and neurofilament light chain. | [9] |
| Inflammation | Aβ42-stimulated human astrocytes | Not specified | This compound treatment showed a >75% reduction in the release of inflammatory cytokines. | [5] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in Alzheimer's Disease.
Experimental Workflow Diagram
Caption: General experimental workflow for a preclinical this compound study.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected experimental results.
Experimental Protocols
This compound Administration via Oral Gavage in Mice
-
Objective: To administer a precise dose of this compound orally to mice.
-
Materials:
-
This compound (PTI-125) powder.
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Micro-centrifuge tubes.
-
Vortex mixer and/or sonicator.
-
Animal scale.
-
Flexible plastic feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge).
-
1 mL syringes.
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice. Assume a standard dosing volume of 10 mL/kg.
-
For a 25g mouse at 20 mg/kg, the dose is 0.5 mg. In a 10 mL/kg volume, this is 0.5 mg in 0.25 mL. The required concentration is 2 mg/mL.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose).
-
Add the this compound powder to the vehicle. Vortex vigorously and/or sonicate until the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the mouse, holding the scruff of the neck to prevent head movement.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. Mark this on the needle.
-
Attach the gavage needle to the syringe filled with the dosing solution. Remove any air bubbles.
-
Insert the needle into the mouse's mouth, slightly to one side, and gently advance it along the roof of the mouth until it passes the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw immediately.
-
Once at the predetermined depth, slowly dispense the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 5-10 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate improper administration.
-
-
Western Blot for Filamin A (FLNA) and Phospho-Tau
-
Objective: To detect and quantify levels of total FLNA and phosphorylated Tau (e.g., at AT8, pT181 sites) in brain tissue lysates.
-
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex).
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-FLNA, anti-p-Tau [AT8], anti-Total Tau, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Extraction:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-Actin).
-
-
Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess hippocampal-dependent spatial learning and memory in mice.[8][11]
-
Materials:
-
Circular pool (1.2-1.5 m diameter) filled with water made opaque with non-toxic white paint or non-fat milk powder.
-
Submerged escape platform (hidden 1 cm below the water surface).
-
Various extra-maze visual cues placed around the room.[12]
-
Video tracking system and software.
-
-
Procedure:
-
Acclimation and Handling:
-
Handle mice for several days leading up to the experiment to reduce stress.
-
-
Acquisition Phase (Learning - e.g., 5 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the pool facing the wall from one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory - Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Learning: Analyze the change in escape latency across the acquisition days. A steeper learning curve indicates better spatial learning.
-
Memory: In the probe trial, a significant preference for the target quadrant compared to other quadrants indicates good spatial memory.
-
-
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. news-medical.net [news-medical.net]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cassava Sciences’ this compound Improves Cognition and Behavior in Alzheimer’s Disease in Interim Analysis of Open-label Study | Cassava Sciences, Inc. [cassavasciences.com]
- 5. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. neurologylive.com [neurologylive.com]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Simufilam Technical Support Center: A Guide to Data Analysis and Interpretation
Welcome to the Technical Support Center for Simufilam research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound data. Given the challenges and controversies surrounding its development, this guide provides detailed answers to frequently asked questions, troubleshooting tips for key experiments, and a transparent look at the clinical trial data.
Frequently Asked Questions (FAQs)
Category 1: Mechanism of Action and Target Engagement
Q1: What is the proposed mechanism of action for this compound?
A: this compound is a small molecule proposed to exert its effects by binding to an altered conformational state of the scaffolding protein Filamin A (FLNA).[1][2] In the context of Alzheimer's disease (AD), it is hypothesized that this altered FLNA aberrantly links to the α7 nicotinic acetylcholine receptor (α7nAChR), which facilitates amyloid-beta 42 (Aβ42) binding and subsequent tau hyperphosphorylation.[3][4] this compound's proposed action is to bind to the altered FLNA, restoring its normal shape and disrupting the pathological FLNA-α7nAChR interaction, thereby blocking downstream neurotoxic signaling.[1][2][3]
Caption: Proposed mechanism of this compound in Alzheimer's Disease.
Q2: How can I experimentally verify this compound's engagement with altered Filamin A (FLNA)?
A: Co-immunoprecipitation (Co-IP) is a standard method to investigate protein-protein interactions and can be adapted to verify this compound's effect on FLNA's aberrant linkages. The goal is to show that in the presence of this compound, the interaction between FLNA and its pathological binding partners (e.g., α7nAChR, TLR4) is reduced.
Experimental Protocol: Co-Immunoprecipitation to Assess FLNA-Protein Linkage
-
Sample Preparation:
-
Use synaptosomes prepared from postmortem human AD brain tissue or from transgenic AD mouse models.[5]
-
Incubate tissue slices or synaptosome preparations with vehicle control, Aβ42 (to induce the pathological state), and/or this compound at desired concentrations (e.g., 1-10 nM) for 30-60 minutes at 37°C.[6]
-
-
Lysis:
-
Solubilize the preparations in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation states.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody against one of the proteins in the complex (e.g., anti-FLNA antibody).
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Detection (Western Blot):
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the other protein in the hypothesized complex (e.g., anti-α7nAChR antibody).
-
A reduced band intensity for α7nAChR in the this compound-treated sample (compared to the Aβ42-only sample) suggests that this compound disrupted the FLNA-α7nAChR linkage.
-
Category 2: Key Experimental Assays & Troubleshooting
Q3: We are trying to measure this compound's effect on Aβ42 binding to its receptor. What is a robust method for this?
A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay used to measure molecular interactions in a cellular context.[2][6] It was used by researchers to demonstrate that this compound could reduce Aβ42 binding to α7nAChR with high potency.[2][7]
Caption: Workflow for a TR-FRET assay to measure this compound's effect.
Q4: My Western blot results are inconsistent or difficult to reproduce, a known issue in the field. What are some troubleshooting steps?
A: Reproducibility issues with Western blots were a central point of the controversy surrounding early this compound data.[8] To ensure data integrity, researchers must be exceptionally rigorous.
Troubleshooting Guide for Western Blots:
-
Antibody Validation:
-
Problem: The primary antibody may lack specificity for the target protein (e.g., FLNA, p-tau).
-
Solution: Validate every new lot of antibody. Use positive controls (cell lines known to express the protein) and negative controls (knockout/knockdown cell lines, if available). Run peptide competition assays to ensure the antibody binds to the specific epitope.
-
-
Image Splicing/Manipulation:
-
Problem: Allegations of inappropriate image manipulation plagued early this compound publications.[8]
-
Solution: Adhere to strict journal guidelines. Never cut, copy, or paste lanes within a blot or between different blots to create a composite image. If lanes are removed for presentation, this must be explicitly stated and clearly delineated with a black line. Present the full, unedited blot in supplementary data.
-
-
Loading Controls:
-
Problem: Inconsistent protein loading between lanes can lead to misinterpretation of protein level changes.
-
Solution: Use a reliable housekeeping protein (e.g., GAPDH, β-actin) and ensure its expression is not affected by your experimental conditions. Quantify the band of interest relative to the loading control in the same lane.
-
-
Quantification:
-
Problem: Signal saturation or improper background subtraction can lead to inaccurate quantification.
-
Solution: Use an imaging system with a wide dynamic range (e.g., chemiluminescence imager). Ensure that no bands are saturated. Use a consistent and clearly defined method for background subtraction across all blots.
-
Category 3: Clinical Data Interpretation
Q5: Why did the Phase 3 trials fail when some Phase 2 data appeared positive?
A: This is a critical challenge in interpreting the this compound dataset. Early, open-label Phase 2 studies suggested a potential benefit in cognition and behavior.[9][10] However, these studies are inherently less rigorous than large, randomized, placebo-controlled trials.[11] The subsequent Phase 3 trials, ReThink-ALZ and ReFocus-ALZ, were designed to provide definitive evidence and ultimately failed to show a statistically significant difference between this compound and placebo on their primary endpoints.[12][13][14]
Data Summary: Cognitive & Functional Endpoints (ADAS-Cog & ADCS-ADL)
| Trial (Population) | Treatment Group | N | Baseline Mean (ADAS-Cog12) | LS Mean Change from Baseline (ADAS-Cog12) | P-value vs. Placebo |
| ReThink-ALZ (Phase 3) [13] | This compound 100 mg | 403 | N/A | 2.8 | 0.43 |
| Placebo | 401 | N/A | 3.2 | ||
| ReFocus-ALZ (Phase 3) [15][16] | This compound 100 mg | ~375 | N/A | 4.97 | 0.67 |
| This compound 50 mg | ~375 | N/A | 5.26 | 0.37 | |
| Placebo | ~375 | N/A | 4.70 |
Lower ADAS-Cog scores indicate better cognitive function. An increase indicates decline.
| Trial (Population) | Treatment Group | N | Baseline Mean (ADCS-ADL) | LS Mean Change from Baseline (ADCS-ADL) | P-value vs. Placebo |
| ReThink-ALZ (Phase 3) [13] | This compound 100 mg | 403 | N/A | -3.3 | 0.52 |
| Placebo | 401 | N/A | -3.8 | ||
| ReFocus-ALZ (Phase 3) [15][16] | This compound 100 mg | ~375 | N/A | -6.27 | 0.23 |
| This compound 50 mg | ~375 | N/A | -6.43 | 0.16 | |
| Placebo | ~375 | N/A | -5.32 |
Higher ADCS-ADL scores indicate better daily function. A negative change indicates decline.
The failure was compounded by allegations of data manipulation in preclinical and early clinical work, which led to SEC investigations and cast doubt on the scientific premise underlying the Phase 3 program.[17][18][19]
Caption: Factors contributing to challenges in this compound data interpretation.
Q6: What was the safety and tolerability profile of this compound in the pivotal Phase 3 trials?
A: Across the Phase 3 program, this compound was generally reported as safe and well-tolerated, with no major safety signals or significant differences in serious adverse events compared to placebo.[13][15]
Summary of Treatment-Emergent Adverse Events (TEAEs) in ReThink-ALZ Trial [13]
| Adverse Event | This compound 100 mg (N=403) | Placebo (N=401) |
| Any Serious AE | 13.0% (n=52) | 9.0% (n=36) |
| AEs Leading to Discontinuation | 6.5% (n=26) | 4.3% (n=17) |
| Most Frequent AEs (>5%) | ||
| COVID-19 | 8.0% (n=32) | N/A |
| Urinary Tract Infection | 7.8% (n=31) | N/A |
| Fall | 7.5% (n=30) | N/A |
| Dizziness | 5.3% (n=21) | N/A |
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease - BioSpace [biospace.com]
- 8. beingpatient.com [beingpatient.com]
- 9. neurologylive.com [neurologylive.com]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Cassava’s Shares Plunge as Alzheimer’s Drug Fails Phase III - BioSpace [biospace.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Cassava Sciences' Alzheimer's Drug this compound Fails Phase 3 Trial, Halts Studies | SAVA Stock News [stocktitan.net]
- 15. neurologylive.com [neurologylive.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Cassava Sciences: Phase III trials storm ahead amid controversy [clinicaltrialsarena.com]
- 18. An Alzheimer’s drugmaker is accused of data ‘manipulation.’ Should its trials be stopped? | PharmaVoice [pharmavoice.com]
- 19. Cassava ends this compound Alzheimer’s programme after second Phase III failure [clinicaltrialsarena.com]
Technical Support Center: Ensuring Data Integrity in Preclinical Simufilam Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining data integrity throughout preclinical studies of Simufilam. The following information is curated to address common challenges and provide robust methodological frameworks.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and how does it relate to data integrity?
A1: this compound is a small molecule drug candidate that has been investigated for Alzheimer's disease. Its proposed mechanism centers on binding to an altered form of the scaffolding protein Filamin A (FLNA).[1][2] In Alzheimer's disease, FLNA is thought to adopt an altered conformation that allows it to aberrantly link to the α7 nicotinic acetylcholine receptor (α7nAChR), which facilitates amyloid beta (Aβ) toxicity and tau hyperphosphorylation.[2][3] this compound is proposed to restore the normal shape and function of this altered FLNA, thereby disrupting the toxic Aβ signaling pathway.[1]
Ensuring data integrity is paramount when studying this mechanism. Key experiments often involve demonstrating protein-protein interactions (FLNA-Aβ, FLNA-α7nAChR), changes in protein conformation, and downstream signaling. Given the history of scrutiny regarding preclinical data, including allegations of Western blot image manipulation, it is critical that all experiments are conducted with rigorous controls, blinding, and transparent documentation to ensure the data is reproducible and trustworthy.[3][4][5]
Q2: What are the critical experimental readouts for this compound's preclinical efficacy and what are the common pitfalls?
Q3: How can our lab proactively ensure the integrity of our Western blot data?
A3: To ensure Western blot data integrity, implement a strict protocol that includes:
-
Standard Operating Procedures (SOPs): Maintain detailed SOPs for every step, from sample preparation to imaging.[6]
-
Sample Blinding: The scientist performing the blot and analysis should be blinded to the sample identities (e.g., treated vs. placebo) to prevent unconscious bias.
-
Loading Controls: Use a validated loading control and show the full, uncropped blot for both the target protein and the loading control.
-
Replicate Wells: Run technical and biological replicates to demonstrate consistency.
-
Raw Data Archiving: Store all original, unedited blot images and densitometry readings in a secure, backed-up location. Never rely solely on cropped or adjusted images for the final record.[4]
-
Third-Party Verification: If possible, have a colleague or a core facility independently verify key findings.
Q4: What does the ALCOA+ framework for data integrity mean in the context of preclinical lab work?
A4: ALCOA+ is a set of principles established by regulatory bodies like the FDA to define data quality.[6][7][8] In a preclinical lab setting, it means:
-
Attributable: All data must be traceable to the person who generated it and when. This means signing and dating lab notebooks (physical or electronic).
-
Legible: Data must be readable and permanent.
-
Contemporaneous: Record results as they are generated. Do not backdate.
-
Original: The first recording of the data must be preserved.
-
Accurate: The data must be correct and reflect what actually happened.
-
Plus (+): The data should also be Complete , Consistent , Enduring , and Available for review.
Section 2: Troubleshooting Guides
This section provides structured guidance for common technical issues encountered during key experiments related to this compound research.
Troubleshooting Guide 1: Co-Immunoprecipitation (Co-IP) for FLNA Interactions
| Issue | Potential Cause | Recommended Solution |
| No "prey" protein detected | 1. Interaction is too weak or transient.2. Antibody is blocking the binding site.3. Lysis buffer is too harsh, disrupting the interaction. | 1. Use a cross-linking agent before lysis to stabilize the interaction.2. Test a different antibody for the "bait" protein that targets a different epitope.3. Use a gentler lysis buffer (e.g., with lower detergent concentration).[9] |
| High background / Non-specific binding | 1. Insufficient pre-clearing of the lysate.2. Antibody concentration is too high.3. Inadequate washing of the beads. | 1. Always perform a pre-clearing step with beads alone to remove proteins that non-specifically bind to the beads.[10]2. Titrate the primary antibody to find the optimal concentration.3. Increase the number of wash steps and/or the stringency of the wash buffer. |
| "Bait" protein not immunoprecipitated | 1. Antibody is not suitable for IP.2. Protein is not expressed or is in an insoluble fraction. | 1. Verify that the antibody is validated for IP applications.2. Confirm protein expression in the input lysate via Western blot. Consider different lysis buffers to ensure solubility. |
Troubleshooting Guide 2: Western Blot Variability and Artifacts
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal | 1. Low protein concentration.2. Inefficient protein transfer to the membrane.3. Primary or secondary antibody concentration is too low or inactive.[11][12] | 1. Increase the amount of protein loaded onto the gel.2. Confirm transfer efficiency with Ponceau S staining. Adjust transfer time/voltage as needed.[12]3. Titrate antibodies to optimal concentrations. Use fresh antibody dilutions and ensure enzyme conjugates are active.[12] |
| High, uniform background | 1. Insufficient blocking.2. Secondary antibody concentration is too high.3. Membrane was allowed to dry out. | 1. Increase blocking time or try a different blocking agent (e.g., BSA vs. non-fat milk).[11]2. Reduce the secondary antibody concentration.[11]3. Ensure the membrane remains submerged during all incubation and wash steps.[12] |
| Unexpected bands (wrong size or multiple bands) | 1. Non-specific primary antibody binding.2. Protein degradation or modification (e.g., phosphorylation, glycosylation).3. Sample contamination. | 1. Run a negative control (e.g., lysate from a knockout cell line if available). Increase stringency of wash steps.[13]2. Check protein databases (e.g., UniProt) for known isoforms or post-translational modifications.[11]3. Use fresh lysis buffers with protease/phosphatase inhibitors.[14] |
Section 3: Experimental Protocols with Data Integrity Checkpoints
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess FLNA and α7nAChR Interaction
This protocol is designed to pull down endogenous FLNA and probe for the co-precipitation of α7nAChR.
Methodology:
-
Cell Lysis:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) and treat with this compound or vehicle control.
-
Wash cells with ice-cold PBS and lyse with non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[15]
-
Data Integrity Checkpoint: Collect a small aliquot of the total cell lysate from each sample to serve as an "input" control for Western blotting.
-
-
Pre-Clearing:
-
Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[10]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-FLNA antibody (or a negative control IgG from the same species) overnight at 4°C.
-
Data Integrity Checkpoint: Document the antibody used, including its source, clone/catalog number, and the concentration.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate and the "input" samples by Western blot using antibodies against both FLNA (to confirm successful pulldown) and α7nAChR (the "prey" protein).
-
Data Integrity Checkpoint: Image the full, uncropped Western blots. Quantify band intensities using a consistent method and normalize the prey signal to the bait signal.
-
Protocol 2: Sandwich ELISA for Quantifying Soluble Aβ42
This protocol provides a method for measuring Aβ42 levels in cell culture media or tissue homogenates.
Methodology:
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody specific for the C-terminus of Aβ42.[16]
-
Wash the plate several times with the provided Wash Buffer.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of a known concentration of recombinant Aβ42 peptide to create a standard curve (e.g., from 100 pg/mL to 1.56 pg/mL).[17]
-
Data Integrity Checkpoint: Run the standard curve on every plate to ensure accuracy and allow for inter-assay comparison. Include a blank well (buffer only).[18]
-
-
Sample Incubation:
-
Add standards, controls, and samples to the appropriate wells in duplicate or triplicate.
-
Data Integrity Checkpoint: Samples should be blinded to the operator performing the assay.
-
Incubate the plate for the manufacturer-specified time (e.g., 2-3 hours at room temperature or overnight at 4°C).[17]
-
-
Detection:
-
Measurement and Analysis:
-
Add Stop Solution to quench the reaction (color turns yellow).
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Integrity Checkpoint: Use a 4-parameter logistic curve fit to calculate concentrations from the standard curve. Ensure the R² value is >0.99. Document all raw absorbance values.
-
Section 4: Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in Alzheimer's Disease.
Experimental Workflow
Caption: Workflow for ensuring data integrity in preclinical experiments.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high background in Western blots.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. beingpatient.com [beingpatient.com]
- 5. An Alzheimer’s drugmaker is accused of data ‘manipulation.’ Should its trials be stopped? | PharmaVoice [pharmavoice.com]
- 6. Best Practices for Data Integrity in Pharmaceutical Industry Compliance [avslifesciences.com]
- 7. Data Integrity in Preclinical Studies | InfinixBio [infinixbio.com]
- 8. CRO | news | Ensuring Data Integrity and Quality in Clinical Trials | Biotrial [biotrial.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 15. assaygenie.com [assaygenie.com]
- 16. intimakmur.co.id [intimakmur.co.id]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. novamedline.com [novamedline.com]
Validation & Comparative
A Comparative Analysis of Simufilam and Lecanemab for Alzheimer's Disease
An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of two distinct therapeutic agents for Alzheimer's disease.
This guide provides a detailed comparison of Simufilam, a small molecule targeting altered Filamin A, and Lecanemab, a monoclonal antibody targeting amyloid-beta protofibrils. The information presented is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
Lecanemab (brand name Leqembi) has received full FDA approval for the treatment of early Alzheimer's disease, having demonstrated a statistically significant slowing of cognitive and functional decline in a large-scale Phase 3 clinical trial. Its mechanism of action is centered on the removal of amyloid-beta plaques, a hallmark pathology of Alzheimer's. In contrast, the clinical development of this compound has been discontinued. Despite some promising early-phase data, its Phase 3 trials, RETHINK-ALZ and REFOCUS-ALZ, failed to meet their primary endpoints, showing no significant difference from placebo in slowing cognitive and functional decline.[1][2][3][4][5][6] Furthermore, the development of this compound has been surrounded by allegations of research irregularities.[7][8] This guide provides a comprehensive overview of the data that led to these divergent outcomes.
Data Presentation: Quantitative Comparison of Efficacy
Table 1: Preclinical Efficacy in Alzheimer's Disease Models
| Parameter | This compound | Lecanemab |
| Animal Model | Alzheimer's disease transgenic mice | Arctic transgenic mice; tg-APPArcSwe mouse model[9][10] |
| Reported Effects on Aβ Pathology | Reduced amyloid deposits[7][11] | Selectively binds to and reduces soluble Aβ protofibrils[9] |
| Reported Effects on Tau Pathology | Reduced tau hyperphosphorylation and neurofibrillary tangles[7][11] | Slowed accumulation of tau pathology in temporal regions[12] |
| Reported Effects on Neuroinflammation | Reduced inflammatory cytokine release[7][11] | Not a primary reported preclinical outcome |
| Reported Effects on Synaptic Function | Improved synaptic plasticity[7][11] | Not a primary reported preclinical outcome |
| Reported Effects on Cognition | Improved spatial and working memory[7] | Not a primary reported preclinical outcome |
Table 2: Clinical Efficacy in Patients with Early Alzheimer's Disease
| Parameter | This compound (Phase 3 RETHINK-ALZ & REFOCUS-ALZ) | Lecanemab (Phase 3 Clarity AD) |
| Primary Endpoint(s) | Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog); Alzheimer’s Disease Cooperative Study–Activities of Daily Living (ADCS-ADL)[3][4][13] | Clinical Dementia Rating-Sum of Boxes (CDR-SB)[14][15][16][17] |
| Primary Endpoint Outcome | Failed to meet primary endpoints. No significant difference between this compound and placebo.[1][2][3][4][5][6] | Met primary endpoint. 27% slowing of decline on CDR-SB compared to placebo at 18 months (difference of -0.45; 95% CI, -0.67 to -0.23; P<0.001).[14][15][17][18] |
| Effect on Brain Amyloid | Not a primary endpoint; interim analysis of REFOCUS-ALZ showed no amyloid-related imaging abnormalities (ARIA).[19] | Significant reduction in amyloid plaque burden as measured by PET.[14][18] |
| Effect on CSF/Plasma Biomarkers | Phase 2b study reported improvements in some CSF biomarkers, but these findings were not replicated in the failed Phase 3 trials.[7] | Showed favorable changes in CSF and plasma biomarkers of amyloid and tau pathology.[18][20] |
| Key Adverse Events | Generally well-tolerated with no significant safety concerns reported in Phase 3 trials.[3] | Infusion-related reactions (26.4%); Amyloid-Related Imaging Abnormalities (ARIA) with edema or effusions (ARIA-E) (12.6%).[21] |
| Development Status | Discontinued following failed Phase 3 trials.[8] | FDA Approved for the treatment of early Alzheimer's disease.[21] |
Experimental Protocols
This compound Phase 3 Clinical Trials (RETHINK-ALZ & REFOCUS-ALZ)
-
Study Design: The RETHINK-ALZ and REFOCUS-ALZ trials were randomized, double-blind, placebo-controlled, parallel-group studies.[1][2]
-
Participants: Both trials enrolled patients with mild-to-moderate Alzheimer's disease. RETHINK-ALZ enrolled approximately 804 participants, and REFOCUS-ALZ enrolled around 1,125 participants.[3][22]
-
Intervention:
-
Primary Outcome Measures: The co-primary endpoints for both trials were the change from baseline in:
-
Secondary Outcome Measures: Included assessments of neuropsychiatric symptoms and caregiver burden.[1]
-
Biomarker Analysis: Sub-studies included the analysis of plasma and cerebrospinal fluid (CSF) biomarkers, as well as brain imaging (MRI and PET).[1][2]
Lecanemab Phase 3 Clinical Trial (Clarity AD)
-
Study Design: The Clarity AD trial was an 18-month, multicenter, double-blind, placebo-controlled, parallel-group study.[14][21]
-
Participants: The trial enrolled 1,795 participants with early Alzheimer's disease (mild cognitive impairment or mild dementia due to Alzheimer's) with confirmed brain amyloid pathology.[14][17]
-
Intervention: Participants were randomly assigned to receive either intravenous Lecanemab (10 mg per kilogram of body weight every two weeks) or a placebo.
-
Key Secondary Outcome Measures:
-
Change in amyloid burden on PET imaging.
-
Score on the 14-item cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog14).
-
Alzheimer's Disease Composite Score (ADCOMS).
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).[15]
-
-
Biomarker Analysis: Optional sub-studies evaluated changes in tau pathology via PET imaging and CSF biomarkers.[14]
Mandatory Visualization
Signaling Pathways
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for Lecanemab.
Experimental Workflows
Caption: this compound Phase 3 clinical trial workflow.
Caption: Lecanemab Phase 3 clinical trial workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Cassava Sciences’s experimental AD drug fails in Phase 3 study | Alzheimer Europe [alzheimer-europe.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. biorxiv.org [biorxiv.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 10. Lecanemab Binds to Transgenic Mouse Model‐Derived Amyloid‐β Fibril Structures Resembling Alzheimer's Disease Type I, Type II and Arctic Folds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Clarity AD Study | ACNR [acnr.co.uk]
- 14. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Eisai, Biogen report Phase III data for Alzheimer’s antibody [clinicaltrialsarena.com]
- 17. eisai.com [eisai.com]
- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 19. appliedradiology.com [appliedradiology.com]
- 20. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharmaboardroom.com [biopharmaboardroom.com]
- 22. aagponline.org [aagponline.org]
A Comparative Analysis of Simufilam and Other Filamin A Modulators
For Researchers, Scientists, and Drug Development Professionals
Filamin A (FLNA) is a large, versatile scaffolding protein crucial for maintaining cytoskeletal integrity and mediating a wide array of cellular signaling pathways. Its involvement in various pathological conditions, including neurodegenerative diseases and cancer, has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of Simufilam (PTI-125), an investigational drug that recently completed clinical trials for Alzheimer's disease, and other molecules known to modulate FLNA function. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the understanding and future development of FLNA-targeted therapeutics.
This compound (PTI-125): A Direct Modulator of Altered Filamin A
This compound is a small molecule that was developed for the treatment of Alzheimer's disease. Its proposed mechanism of action involves binding to an altered conformation of FLNA, thereby restoring its normal function and disrupting its pathological interactions with other proteins.[1][2]
Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, this compound is reported to counteract the toxic effects of amyloid-beta (Aβ) by preventing the Aβ-induced aberrant interaction between FLNA and the α7 nicotinic acetylcholine receptor (α7nAChR). This interaction is believed to trigger a signaling cascade that leads to the hyperphosphorylation of tau protein, a hallmark of the disease.[1][3] Furthermore, this compound is suggested to disrupt the pathological association of FLNA with Toll-like receptor 4 (TLR4), thereby mitigating Aβ-induced neuroinflammation.[1][3]
Despite a promising mechanism of action, the development of this compound was discontinued in November 2024 after it failed to demonstrate clinical benefit in Phase 3 clinical trials.
Other Modulators of Filamin A Function
Direct small molecule inhibitors of FLNA are not extensively documented in publicly available literature. However, several compounds have been identified that indirectly modulate FLNA activity, primarily by affecting its interaction with the actin cytoskeleton or by influencing upstream signaling pathways.
-
Jasplakinolide: A cyclic peptide isolated from a marine sponge, Jasplakinolide is a potent inducer of actin polymerization and stabilization.[4] By altering actin dynamics, it can indirectly affect FLNA's function, as FLNA's role as a scaffolding protein is intrinsically linked to the actin cytoskeleton.[2][4] It is not a direct inhibitor of FLNA itself.
-
Luteolin: This flavonoid, found in various plants, has been suggested to interfere with actin dynamics, which could in turn impact FLNA-mediated processes.[2][5] However, direct binding and inhibition of FLNA by Luteolin have not been conclusively demonstrated.
-
Calpeptin: This compound is an inhibitor of calpain, a protease that can cleave FLNA.[6][7] By inhibiting calpain, Calpeptin can prevent the cleavage of FLNA, thereby indirectly modulating its function and localization within the cell.[6][8] This modulation can have varying effects depending on the cellular context, as FLNA cleavage products can have distinct biological activities.[7]
-
Rh-2025u: This is a peptide-based inhibitor designed to block the interaction between the androgen receptor (AR) and FLNA, a key interaction in prostate cancer progression.[9][10] While highly specific for this protein-protein interaction, it is not a general inhibitor of FLNA function.
Quantitative Data Comparison
| Compound | Target | Reported IC50/Kd | Notes |
| This compound (PTI-125) | Altered Filamin A | High affinity (specific values not consistently reported) | Proposed to restore normal FLNA conformation.[1] |
| Jasplakinolide | F-actin | Kd of ~15 nM for F-actin | Indirectly affects FLNA function by stabilizing actin filaments.[11][12] |
| Luteolin | Multiple targets | Data on direct FLNA binding is not available | Affects various signaling pathways; its effect on FLNA is likely indirect.[5][13] |
| Calpeptin | Calpain | Varies depending on calpain isoform | Indirectly modulates FLNA by preventing its cleavage.[6][7] |
| Rh-2025u | AR-FLNA interaction | Low concentration impairs migration and invasiveness | Peptide inhibitor specific to the AR-FLNA protein-protein interaction.[9] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for FLNA Interaction
This protocol is used to determine if two proteins interact within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-FLNA antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (e.g., anti-FLNA) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in elution buffer (e.g., 2x Laemmli buffer) and boil for 5-10 minutes to release the proteins.
-
-
Analysis:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein-Protein Interaction
This high-throughput assay measures the proximity of two molecules.
Materials:
-
Donor fluorophore-labeled antibody/protein (e.g., anti-FLNA antibody labeled with Terbium)
-
Acceptor fluorophore-labeled antibody/protein (e.g., antibody against the interacting protein labeled with d2 or a fluorescent protein fusion)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the purified proteins of interest (e.g., FLNA and its potential interacting partner) or cell lysate.
-
Add the donor-labeled antibody and the acceptor-labeled antibody.
-
To test inhibitors, add the compound at various concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for protein interaction and antibody binding.
-
-
Measurement:
-
Excite the donor fluorophore at its specific wavelength (e.g., 340 nm for Terbium).
-
After a time delay (to reduce background fluorescence), measure the emission from the acceptor fluorophore at its specific wavelength (e.g., 665 nm).
-
Measure the emission from the donor fluorophore as a reference.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in Alzheimer's Disease.
Caption: General workflow for Co-Immunoprecipitation.
Conclusion
This compound represented a novel therapeutic strategy for Alzheimer's disease by targeting an altered conformation of FLNA. While it ultimately did not meet its clinical endpoints, the research surrounding it has illuminated the potential of targeting FLNA in neurodegenerative and other diseases. The landscape of direct FLNA inhibitors remains relatively unexplored, with most current modulators acting indirectly. This guide provides a starting point for researchers interested in this target, summarizing the available information on this compound and other FLNA-modulating compounds, and offering detailed protocols for key experimental assays. Further research into the development of specific, potent, and direct FLNA inhibitors is warranted to fully explore the therapeutic potential of modulating this critical scaffolding protein.
References
- 1. Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Jasplakinolide: An Actin-Specific Reagent that Promotes Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 5. Luteolin decreases the yield of influenza A virus in vitro by interfering with the coat protein I complex expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking the Cleavage of Filamin A by Calpain Inhibitor Decreases Tumor Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cleavage of C-Terminal Fragment of Cytoskeletal Filamin A in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. A Small Peptide Targeting the Ligand-Induced Androgen Receptor/Filamin a Interaction Inhibits the Invasive Phenotype of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Luteolin Protects Against 6-Hydoroxydopamine-Induced Cell Death via an Upregulation of HRD1 and SEL1L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of this compound, a Novel Drug Candidate for People with Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]
- 19. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Simufilam and Amyloid-Targeting Monoclonal Antibodies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Simufilam, a novel small molecule, with the leading amyloid-beta (Aβ)-targeting monoclonal antibodies—Lecanemab (Leqembi), Donanemab, and Aducanumab (Aduhelm)—for the treatment of Alzheimer's disease. This analysis is based on available clinical trial data and peer-reviewed publications.
Notably, the development of this compound for Alzheimer's disease has been discontinued following the failure of its Phase 3 clinical trials to meet primary endpoints.[1][2][3][4][5][6] This guide will present the clinical findings for this compound alongside the approved and late-stage antibody therapies to offer a comprehensive perspective on different therapeutic strategies and their outcomes.
Mechanism of Action
The fundamental difference between this compound and the monoclonal antibodies lies in their therapeutic targets and mechanisms of action.
This compound: This oral small molecule was designed to restore the normal shape and function of an altered form of the scaffolding protein Filamin A (FLNA). In Alzheimer's disease, altered FLNA is believed to facilitate the toxic signaling of soluble Aβ oligomers through the α7 nicotinic acetylcholine receptor (α7nAChR), leading to tau hyperphosphorylation and neuroinflammation. By binding to altered FLNA, this compound aimed to disrupt this signaling cascade.
Amyloid-Targeting Monoclonal Antibodies: Lecanemab, Donanemab, and Aducanumab are all administered intravenously and are designed to promote the clearance of Aβ plaques from the brain. However, they target different species of amyloid.
-
Lecanemab (Leqembi): This humanized monoclonal antibody preferentially binds to soluble Aβ protofibrils.
-
Donanemab: This antibody targets a modified form of Aβ called N3pG, which is present in established amyloid plaques.
-
Aducanumab (Aduhelm): This antibody targets aggregated forms of Aβ, including both soluble oligomers and insoluble fibrils.
Signaling Pathway Diagrams
Caption: this compound's proposed mechanism of action.
Caption: General mechanism of amyloid-targeting monoclonal antibodies.
Clinical Trial Efficacy Data
The following tables summarize the key efficacy data from the Phase 3 clinical trials of this compound and the amyloid-targeting monoclonal antibodies.
Table 1: this compound Phase 3 Clinical Trial Results
| Trial Name | Treatment Arm | N | Primary Endpoint | Baseline Mean (SD) | Change from Baseline (LS Mean) | Placebo Change from Baseline (LS Mean) | Difference vs. Placebo (P-value) |
| RETHINK-ALZ (NCT04994483) [3][4][5][6] | This compound 100 mg twice daily | 403 | ADAS-Cog12 (52 weeks) | N/A | 2.8 (SE 0.36) | 3.2 (SE 0.36) | -0.4 (p=0.43) |
| ADCS-ADL (52 weeks) | N/A | -3.3 (SE 0.44) | -3.8 (SE 0.44) | 0.5 (p=0.40) | |||
| REFOCUS-ALZ (NCT05026177) [1][2] | This compound 100 mg twice daily | ~375 | ADAS-Cog12 (76 weeks) | N/A | 4.97 (±0.46) | 4.70 (±0.46) | 0.27 (p=0.67) |
| ADCS-ADL (76 weeks) | N/A | -6.27 (±0.57) | -5.32 (±0.57) | -0.95 (p=0.23) | |||
| This compound 50 mg twice daily | ~375 | ADAS-Cog12 (76 weeks) | N/A | 5.26 (±0.46) | 4.70 (±0.46) | 0.56 (p=0.37) | |
| ADCS-ADL (76 weeks) | N/A | -6.43 (±0.57) | -5.32 (±0.57) | -1.10 (p=0.16) |
Higher scores on ADAS-Cog indicate greater cognitive impairment. Lower scores on ADCS-ADL indicate greater functional impairment.
Table 2: Amyloid-Targeting Monoclonal Antibody Phase 3 Clinical Trial Results
| Trial Name | Treatment Arm | N | Primary Endpoint | Baseline Mean (SD) | Change from Baseline (LS Mean) | Placebo Change from Baseline (LS Mean) | Difference vs. Placebo (% Slowing in Decline; P-value) |
| CLARITY AD (Lecanemab) [7][8] | Lecanemab 10 mg/kg bi-weekly | 898 | CDR-SB (18 months) | 3.2 (1.1) | 1.21 | 1.66 | -0.45 (27%; p<0.001) |
| TRAILBLAZER-ALZ 2 (Donanemab) [9][10][11] | Donanemab (low/medium tau) | 591 | iADRS (76 weeks) | N/A | -6.02 | -9.27 | 3.25 (35%; p<0.001) |
| Donanemab (overall population) | 860 | iADRS (76 weeks) | N/A | N/A | N/A | 2.92 (22%; p<0.001) | |
| EMERGE (Aducanumab) [12][13][14] | Aducanumab high dose | 547 | CDR-SB (78 weeks) | N/A | N/A | N/A | -0.39 (22%; p=0.012) |
| ENGAGE (Aducanumab) [12][13][14] | Aducanumab high dose | 552 | CDR-SB (78 weeks) | N/A | N/A | N/A | 0.03 (-2%; p=0.833) |
CDR-SB (Clinical Dementia Rating-Sum of Boxes) and iADRS (integrated Alzheimer's Disease Rating Scale) are composite scores of cognition and function. For CDR-SB, a lower change from baseline indicates less decline. For iADRS, a smaller negative change indicates less decline.
Safety and Tolerability
This compound: In its Phase 3 trials, this compound was reported to have a favorable safety profile.[4]
Amyloid-Targeting Monoclonal Antibodies: A key safety concern with this class of drugs is the incidence of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or microhemorrhages and superficial siderosis (ARIA-H).
Table 3: Incidence of ARIA in Phase 3 Trials
| Drug | Trial | ARIA-E Incidence (Drug vs. Placebo) | ARIA-H Incidence (Drug vs. Placebo) |
| Lecanemab | CLARITY AD[8] | 12.6% vs. 1.7% | 17.3% vs. 9.0% |
| Donanemab | TRAILBLAZER-ALZ 2[10] | 24.0% vs. 2.1% | 31.4% vs. 13.6% |
| Aducanumab | EMERGE & ENGAGE (pooled) | 35% (high dose) vs. 3% | 19% (high dose) vs. 7% |
Experimental Protocols
Below are summaries of the methodologies for the key Phase 3 clinical trials.
This compound: RETHINK-ALZ (NCT04994483) and REFOCUS-ALZ (NCT05026177)[17][18][19]
-
Objective: To evaluate the safety and efficacy of this compound in participants with mild-to-moderate Alzheimer's disease.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participants: Individuals aged 50-85 with a diagnosis of mild-to-moderate Alzheimer's disease, confirmed by cognitive assessments (MMSE scores between 16 and 27).
-
Intervention:
-
Primary Outcome Measures:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog12).
-
Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).
-
-
Key Secondary Outcome Measures: Neuropsychiatric Inventory (NPI) score, caregiver burden scales, and plasma biomarkers.
Caption: this compound Phase 3 trial workflow.
Lecanemab: CLARITY AD (NCT03887455)[7][8][20][21][22][23]
-
Objective: To confirm the safety and efficacy of Lecanemab in participants with early Alzheimer's disease.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.[17][18]
-
Participants: Individuals aged 50-90 with mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's dementia, with confirmed amyloid pathology.[19]
-
Intervention: Lecanemab 10 mg/kg or placebo, administered intravenously every two weeks for 18 months.[18]
-
Primary Outcome Measure: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months.
-
Key Secondary Outcome Measures: Change in amyloid PET, ADAS-Cog14, ADCOMS, and ADCS-MCI-ADL.
Donanemab: TRAILBLAZER-ALZ 2 (NCT04437511)[10][24][25][26][27][28][29]
-
Objective: To evaluate the safety and efficacy of Donanemab in participants with early symptomatic Alzheimer's disease.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.[20][21]
-
Participants: Individuals aged 60-85 with early symptomatic Alzheimer's disease (MCI or mild dementia) with confirmed amyloid and tau pathology. Participants were stratified by tau levels (low/medium vs. high).[22]
-
Intervention: Donanemab or placebo, administered intravenously every four weeks for up to 72 weeks. Treatment was stopped if a participant achieved a predefined level of amyloid clearance.[22]
-
Primary Outcome Measure: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks.
-
Key Secondary Outcome Measures: Change in CDR-SB, amyloid PET, tau PET, and volumetric MRI.
Aducanumab: EMERGE (NCT02484547) and ENGAGE (NCT02477800)[14][16][30][31][32]
-
Objective: To evaluate the efficacy and safety of Aducanumab in participants with early Alzheimer's disease.
-
Design: Two randomized, double-blind, placebo-controlled, parallel-group, global Phase 3 studies.[14]
-
Participants: Individuals aged 50-85 with MCI due to Alzheimer's disease or mild Alzheimer's dementia with confirmed amyloid pathology.[14][23]
-
Intervention: Aducanumab (low dose or high dose) or placebo, administered intravenously every four weeks for 76 weeks.[14]
-
Primary Outcome Measure: Change from baseline in the CDR-SB at 78 weeks.
-
Key Secondary Outcome Measures: Change in MMSE, ADAS-Cog13, and ADCS-ADL-MCI.
Conclusion
The landscape of Alzheimer's disease therapeutics is rapidly evolving. While the novel, non-amyloid-targeting approach of this compound did not demonstrate efficacy in Phase 3 trials, the amyloid-targeting monoclonal antibodies, Lecanemab and Donanemab, have shown statistically significant, albeit modest, slowing of cognitive and functional decline in individuals with early-stage Alzheimer's disease. The conflicting results of the two Phase 3 trials for Aducanumab have led to considerable debate regarding its clinical benefit.
For researchers and drug developers, the divergent outcomes of these different therapeutic strategies underscore the complexity of Alzheimer's disease pathology and the ongoing need for diverse and innovative approaches to treatment. The data presented in this guide are intended to provide a clear, objective comparison to inform future research and development efforts in this critical field.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Cassava Sciences Phase 3 Study of this compound Fails to Meet Co-Primary Endpoints [clival.com]
- 4. Cassava Sciences Topline Phase 3 Data Did Not Meet [globenewswire.com]
- 5. Cassava Sciences’s experimental AD drug fails in Phase 3 study | Alzheimer Europe [alzheimer-europe.org]
- 6. neurologylive.com [neurologylive.com]
- 7. eisai.com [eisai.com]
- 8. media-us.eisai.com [media-us.eisai.com]
- 9. Donanemab Phase 3 Data Reported at AAIC 2023 | alz.org [aaic.alz.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Results from Lilly's Landmark Phase 3 Trial of Donanemab Presented at Alzheimer's Association Conference and Published in JAMA [prnewswire.com]
- 12. One moment, please... [alzheimer-europe.org]
- 13. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 14. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. aagponline.org [aagponline.org]
- 19. Lecanemab Clarity AD: Quality-of-Life Results from a Randomized, Double-Blind Phase 3 Trial in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UCSF Alzheimer's Disease Trial → Donanemab (LY3002813) in Participants With Early Alzheimer's Disease (TRAILBLAZER-ALZ 2) [clinicaltrials.ucsf.edu]
- 22. neurology.org [neurology.org]
- 23. neurology.org [neurology.org]
Safety Operating Guide
Navigating the Safe Disposal of Simufilam: A Guide for Laboratory Professionals
Austin, TX – In light of the recent discontinuation of Simufilam for Alzheimer's disease clinical trials, researchers and drug development professionals are tasked with the proper disposal of remaining investigational materials.[1][2][3][4][5][6] While specific disposal protocols from the manufacturer, Cassava Sciences, are not publicly available, established guidelines for pharmaceutical waste provide a framework for safe and compliant disposal. This guide offers essential information and step-by-step procedures to ensure the responsible management of this compound waste in a laboratory setting.
It is critical to note that this compound was an investigational small molecule drug. Although clinical trials have indicated a generally favorable safety profile, proper handling and disposal are paramount to mitigate any potential environmental or health risks.[5][7][8]
Core Principles for Pharmaceutical Disposal
The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide general guidelines for the disposal of unused medicines, which should be adapted for a laboratory environment. The primary goals are to prevent accidental ingestion, misuse, and environmental contamination.[9][10][11]
Summary of this compound Disposal Procedures
The following table summarizes the recommended steps for the proper disposal of this compound, based on general best practices for pharmaceutical waste.
| Step | Action | Rationale |
| 1. Consult Institutional EHS | Contact your institution's Environmental Health and Safety (EHS) department. | To ensure compliance with local, state, and federal regulations for chemical and pharmaceutical waste. |
| 2. Do Not Dispose via Drain | Avoid flushing this compound down the sink or toilet unless explicitly instructed by EHS. | To prevent contamination of water supplies.[9][11] |
| 3. Render Non-Retrievable | Mix the this compound tablets or powder with an undesirable substance (e.g., used coffee grounds, cat litter, or a chemical solvent approved by EHS). | To deter accidental ingestion or diversion.[9][10][11] |
| 4. Secure Containment | Place the mixture in a sealed, leak-proof container. | To prevent spillage and exposure.[9][10][11] |
| 5. De-identify Packaging | Obscure or remove all identifying labels from the original packaging. | To protect confidential information.[9][10] |
| 6. Dispose as Chemical Waste | Dispose of the sealed container in the designated chemical or pharmaceutical waste stream as directed by your institution's EHS. | To ensure proper final disposal through incineration or other approved methods. |
Detailed Experimental Protocol for this compound Disposal
The following protocol outlines a step-by-step methodology for the disposal of this compound in a research laboratory setting.
Materials:
-
Unused or waste this compound
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves
-
Undesirable substance (e.g., used coffee grounds, cat litter, or a designated chemical solvent)
-
Sealable, leak-proof container (e.g., a screw-cap plastic bottle or a designated waste container)
-
Permanent marker or label-removing tool
-
Access to the designated chemical or pharmaceutical waste collection area
Procedure:
-
Don appropriate PPE to prevent skin and eye contact.
-
Quantify the amount of this compound to be disposed of to ensure proper documentation.
-
In a well-ventilated area or a chemical fume hood, carefully empty the this compound from its original container(s) into the sealable, leak-proof container. If in tablet form, they can be crushed to facilitate mixing.
-
Add an approximately equal volume of an undesirable substance to the container with the this compound.
-
Thoroughly mix the this compound with the undesirable substance until a homogenous mixture is achieved.
-
Securely seal the container.
-
De-identify the original this compound packaging by scratching out, removing, or completely covering all labels. Dispose of the empty, de-identified packaging in the regular laboratory trash, unless otherwise directed by your EHS department.
-
Label the sealed container with the contents (e.g., "Waste this compound Mixture") and any other information required by your institution's EHS.
-
Transport the sealed container to the designated chemical or pharmaceutical waste collection area for final disposal by trained personnel.
-
Document the disposal in your laboratory inventory or waste log, noting the date, quantity, and method of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these general guidelines and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, upholding laboratory safety and environmental responsibility.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. biospace.com [biospace.com]
- 3. xtalks.com [xtalks.com]
- 4. Cassava ends this compound Alzheimer’s programme after second Phase III failure [clinicaltrialsarena.com]
- 5. Cassava Sciences stock plummets after Phase III Alzheimer’s fail - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cassava Sciences Announces Completion of an Interim Safety Review of Oral this compound On-going Phase 3 Trials - BioSpace [biospace.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. oncolink.org [oncolink.org]
Handling Simufilam in a Laboratory Setting: A General Safety and Operational Guide
Disclaimer: As an investigational drug, a specific Safety Data Sheet (SDS) for Simufilam is not publicly available. Therefore, this guidance is based on general best practices for handling investigational chemical compounds and small molecules of unknown toxicity in a research laboratory setting. Researchers must treat this compound as a potentially hazardous substance and adhere to all institutional and national safety regulations.
Essential Safety Information
Given the absence of specific toxicological data, a conservative approach to handling this compound is mandatory. The primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. Engineering controls, administrative controls, and personal protective equipment (PPE) are all crucial components of a comprehensive safety plan.
1.1 Engineering Controls:
-
Fume Hood: All manipulations of solid or powdered this compound that could generate dust should be performed in a certified chemical fume hood.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
1.2 Administrative Controls:
-
Restricted Access: Designate specific areas for handling and storing this compound. Access to these areas should be limited to authorized personnel who have received appropriate training.
-
Training: All personnel must be trained on the potential hazards of working with investigational compounds, as well as the specific procedures outlined in this guide and institutional protocols.
-
Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory. Hands should be thoroughly washed before leaving the laboratory.
1.3 Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Double Gloving with Nitrile Gloves | Inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. Change gloves immediately if contaminated. |
| Body | Disposable Lab Coat with Knit Cuffs | A disposable, fluid-resistant lab coat is preferred to prevent contamination of personal clothing. |
| Eyes | Chemical Splash Goggles | Must be worn at all times when handling this compound in liquid or solid form. |
| Respiratory | N95 Respirator or Higher | Recommended when handling powdered this compound outside of a fume hood or when there is a risk of aerosolization. |
Operational Plan: Step-by-Step Guidance
2.1 Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name ("this compound"), a unique identifier, and a hazard warning (e.g., "Caution: Investigational Compound, Handle with Care").
-
Store: Store in a designated, well-ventilated, and secure location away from incompatible materials. The storage area should be clearly marked.
2.2 Preparation of Solutions:
-
Pre-use Check: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Weighing: If weighing the solid compound, perform this task within a fume hood to minimize the risk of inhalation. Use a disposable weighing paper or boat.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If sonication or heating is required, ensure the container is properly sealed.
2.3 Handling and Experimental Use:
-
Containment: All procedures involving this compound should be conducted in a manner that minimizes the creation of aerosols or dust.
-
Transport: When moving this compound solutions, use secondary containment (e.g., a bottle carrier or a sealed plastic bag).
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste. This includes contaminated PPE, weighing papers, pipette tips, and excess solutions.
-
Containers: Use clearly labeled, leak-proof hazardous waste containers.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Place the absorbent material in a sealed, labeled hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the area and alert others. Contact your institution's EHS or emergency response team.
-
Visual Workflow for Handling Investigational Compounds
Caption: A generalized workflow for the safe handling of investigational compounds in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
